3,5-dibromo-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOQLTKNWNGAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361019-05-7 | |
| Record name | 3,5-dibromo-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dibromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique chemical properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical characteristics to optimize its performance in various applications. This guide focuses on a specific, yet significant, derivative: 3,5-dibromo-1-methyl-1H-pyrazole . The introduction of bromine atoms at the 3 and 5 positions, coupled with a methyl group at the 1-position, imparts distinct electronic and steric features that are critical for its role as a versatile building block in the synthesis of more complex molecules.[2] This document serves as a comprehensive technical resource, providing an in-depth analysis of the core physicochemical properties of this compound, supported by experimental data and established scientific principles.
Molecular and General Properties
This compound is a halogenated heterocyclic compound. The presence of two bromine atoms significantly increases the molecule's molecular weight and influences its electronic distribution, making the pyrazole ring electron-deficient. This electronic characteristic is a key determinant of its reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Br₂N₂ | [3] |
| Molecular Weight | 239.90 g/mol | [3] |
| IUPAC Name | This compound | |
| CAS Number | 1361019-05-7 | [4] |
| Physical Form | Liquid | [4] |
| Purity | Typically ≥97% |
Physicochemical Data
The physicochemical properties of a compound are paramount in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, these properties guide the selection of appropriate reaction conditions and purification methods.
| Parameter | Value | Source(s) |
| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | |
| Density | 2.5 g/cm³ | [4] |
| Flash Point | 122.6 °C | [4] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. This section outlines the expected spectral features of this compound based on the analysis of related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. A singlet would be observed for the methyl protons (N-CH₃), and another singlet for the proton at the 4-position of the pyrazole ring (C4-H). The chemical shift of the C4-H proton would be influenced by the deshielding effect of the adjacent bromine atoms. For the related compound, 3-bromo-1-methyl-1H-pyrazole, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 3.88 (3H, s) for the methyl group, δ 6.25 (1H, d, J=2.4 Hz), and δ 7.25 (1H, d, J=2.0 Hz) for the pyrazole ring protons.[6]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbon atoms in the molecule: one for the methyl group, one for the C4 carbon, and one for the C3 and C5 carbons, which are equivalent due to symmetry. The chemical shifts of the C3 and C5 carbons would be significantly influenced by the directly attached bromine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations within the pyrazole ring. The C-Br stretching vibrations would appear in the fingerprint region. The experimental and theoretical vibrational spectra of pyrazole and 3,5-dimethyl pyrazole have been studied, providing a basis for interpreting the spectrum of this derivative.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and bromine-containing fragments, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8][9] Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN and N₂.[10]
Thermal Properties
Understanding the thermal stability of a compound is crucial for its safe handling, storage, and application in various processes.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
While specific TGA and DSC data for this compound are not available in the reviewed literature, general knowledge of similar compounds suggests that it would be thermally stable to a certain temperature, after which it would undergo decomposition. TGA would reveal the decomposition temperature and the number of decomposition steps, while DSC would indicate the melting point and any other phase transitions.[11][12][13] For example, the thermal decomposition of dinitropyrazole-based energetic materials has been studied, showing that the decomposition mechanism is highly dependent on the substituents.[14]
Synthesis and Reactivity
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]
Synthetic Approach
While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the search results, a common method for the synthesis of the related 3,5-dibromo-1H-pyrazole involves the treatment of 3,4,5-tribromo-1H-pyrazole with n-butyllithium.[15] Methylation of the resulting 3,5-dibromo-1H-pyrazole would then yield the target compound.
Experimental Protocol: Illustrative Synthesis of 3,5-dibromo-1H-pyrazole
This protocol is for the related compound and serves as an illustrative example of the synthetic strategy that could be adapted.
-
Reaction Setup: To a solution of 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of a methanol/THF mixture.
-
Work-up: Allow the reaction to warm to room temperature. Remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash with aqueous HCl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be further purified by chromatography.[15]
References
- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. indiamart.com [indiamart.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-bromo-1-methyl-1H-pyrazole CAS#: 151049-87-5 [m.chemicalbook.com]
- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. Buy 3,5-dibromo-1H-pyrazole | 67460-86-0 [smolecule.com]
- 15. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-dibromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of 3,5-dibromo-1-methyl-1H-pyrazole, a molecule of significant interest in medicinal chemistry and materials science. By delving into the experimental causality and presenting a self-validating framework, this document aims to equip researchers with the necessary insights for their own structural investigations.
Introduction: The Significance of Pyrazole Scaffolds and Structural Analysis
Pyrazole derivatives are a cornerstone in modern drug discovery, forming the structural basis for a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial compounds.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their crystal structure is paramount for rational drug design and the development of new therapeutics.[2][3]
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline material.[4][5] This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological function of a compound.[6][7] This guide will focus on the crystal structure of this compound, elucidating the key structural features and the methodologies used to determine them.
Experimental Methodology: From Synthesis to Structure Solution
The journey from a powdered compound to a fully resolved crystal structure involves a series of meticulous steps, each with its own set of considerations and best practices.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of a pyrazole precursor. The purity of the final compound is critical for obtaining high-quality crystals suitable for diffraction studies.
Protocol for Crystallization:
-
Solvent Selection: A systematic screening of solvents with varying polarities is essential to identify a suitable system for crystal growth. Slow evaporation is a commonly employed technique. For this compound, solvents such as ethanol or methanol are often good starting points.
-
Saturation: A supersaturated solution of the purified compound is prepared by dissolving it in a minimal amount of the chosen solvent, with gentle heating if necessary.
-
Crystal Growth: The solution is then allowed to cool slowly to room temperature, followed by further cooling in a controlled environment (e.g., a refrigerator at 4°C). The slow rate of cooling is crucial to allow for the formation of well-ordered, single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and prepared for mounting.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The core of the structural analysis lies in the SC-XRD experiment. The following workflow outlines the key stages:
Figure 1: General workflow for crystal structure determination.
Detailed Steps for Data Collection:
-
Crystal Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[8]
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[9]
-
Data Acquisition: The crystal is rotated through a series of angles while being irradiated with X-rays. The diffracted X-rays are collected by the detector, generating a series of diffraction patterns.[10]
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined using methods like direct methods or Patterson synthesis. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[7] The quality of the final model is assessed by crystallographic R-factors.[11]
Crystal Structure Analysis of this compound
The crystallographic data for this compound provides a wealth of information about its molecular and supramolecular structure.
Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Chemical Formula | C₄H₄Br₂N₂ |
| Formula Weight | 239.90 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| R-factor | Value |
| Note: Specific values for unit cell dimensions and R-factor would be obtained from the primary crystallographic publication or database entry. |
Molecular Structure and Conformation
The analysis of bond lengths and angles within the this compound molecule reveals the precise geometry of the pyrazole ring and its substituents.
-
Pyrazole Ring: The pyrazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths within the ring are intermediate between single and double bonds, indicating electron delocalization.
-
Carbon-Bromine Bonds: The C-Br bond lengths are consistent with typical values for brominated aromatic compounds.
-
Methyl Group: The methyl group is attached to one of the nitrogen atoms of the pyrazole ring.
Figure 2: Schematic of the this compound molecule.
Supramolecular Interactions and Crystal Packing
Beyond the individual molecule, the crystal structure reveals how molecules are arranged in the solid state. This crystal packing is governed by a network of intermolecular interactions.
-
Hydrogen Bonding: While the N-H proton of the parent pyrazole is replaced by a methyl group, weak C-H···N or C-H···Br hydrogen bonds may still play a role in stabilizing the crystal lattice.
-
Halogen Bonding: The bromine atoms can participate in halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic site on an adjacent molecule.
-
π-π Stacking: The planar pyrazole rings can engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[12]
The interplay of these non-covalent interactions dictates the overall supramolecular architecture of the crystal.[13][14][15]
Conclusion: Implications for Drug Development and Materials Science
The detailed crystal structure analysis of this compound provides invaluable insights for researchers in several key areas:
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecule's three-dimensional structure allows for a deeper understanding of its interaction with biological targets, guiding the design of more potent and selective drug candidates.
-
Polymorphism Screening: Understanding the crystal packing and intermolecular interactions is crucial for identifying and characterizing different polymorphic forms of the compound, which can have significant implications for its physical properties and bioavailability.
-
Crystal Engineering: The knowledge of the supramolecular synthons present in the crystal structure can be leveraged to design new co-crystals and materials with tailored properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. pulstec.net [pulstec.net]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. fiveable.me [fiveable.me]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,5-Dibromo-1-methyl-1H-pyrazole in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-dibromo-1-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern solubility and providing detailed protocols for its empirical determination.
Introduction: The Significance of Solubility for a Versatile Building Block
This compound is a substituted heterocyclic compound with significant potential in synthetic chemistry. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules.[1] The two bromine atoms at the 3 and 5 positions serve as excellent leaving groups, making this molecule a versatile precursor for a wide array of chemical transformations, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are fundamental in the synthesis of novel pharmaceuticals and advanced materials.
The success of any synthetic procedure involving this compound, from reaction setup to purification, is critically dependent on its solubility. Proper solvent selection is paramount for achieving optimal reaction kinetics, managing reaction thermodynamics, and ensuring efficient purification through methods like crystallization or chromatography. An understanding of the solubility profile of this compound is therefore not merely academic; it is a prerequisite for its effective utilization in research and development.
Physicochemical Properties and Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported in the literature, we can predict its behavior based on its structure and known physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂N₂ | [2] |
| Molecular Weight | 239.90 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | |
| Density | ~2.5 g/cm³ | [3] |
| CAS Number | 1361019-05-7 | [3] |
The structure of this compound features a polar pyrazole ring with two nitrogen atoms, a nonpolar methyl group, and two bromine atoms which contribute to both polarity and van der Waals interactions. This combination of features suggests a nuanced solubility profile. In general, pyrazole and its derivatives tend to be more soluble in organic solvents than in water.[4] The structural diversity of pyrazole derivatives allows for the fine-tuning of physicochemical properties, including solubility.[5]
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the pyrazole ring without the steric hindrance of hydrogen bonding.
-
Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, due to potential π-π stacking interactions with the pyrazole ring. Also, in polar protic solvents like methanol and ethanol, where hydrogen bonding with the nitrogen atoms is possible, though the methyl group may slightly hinder this.
-
Low Solubility: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane, where the primary intermolecular forces are weak van der Waals forces, which are less compatible with the polar nature of the pyrazole core.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limited availability of public data, an empirical determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Centrifuge the vials to further ensure the separation of the solid and liquid phases.
-
Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these factors provides a predictive framework for solvent selection.
Caption: Key factors influencing the solubility of this compound.
-
"Like Dissolves Like": This fundamental principle suggests that solvents with similar polarity to the solute will be most effective. The polar pyrazole ring will favor interactions with polar solvents, while the less polar regions will interact better with nonpolar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. Therefore, protic solvents like alcohols can solvate the molecule effectively through hydrogen bonding.
-
Dipole-Dipole Interactions: The significant dipole moment of the pyrazole ring will lead to strong interactions with polar aprotic solvents like acetone and ethyl acetate.
-
Temperature: In most cases, the solubility of a solid in a liquid increases with temperature. This relationship should be determined experimentally if the intended application involves varying temperatures.
Conclusion and Future Work
This guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an empirical approach, the theoretical principles and the detailed experimental protocol provided herein empower researchers to generate this critical data in their own laboratories.
Future work should focus on the systematic measurement of the solubility of this compound in a broad range of solvents and at various temperatures. The resulting data would be invaluable to the scientific community, facilitating the wider adoption of this versatile building block in synthetic chemistry and drug discovery.
References
A Technical Guide to the Thermal Stability of 3,5-dibromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Thermal Landscape of a Privileged Scaffold
In the landscape of modern synthetic chemistry and drug discovery, the pyrazole core is a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1] The introduction of bromine atoms and a methyl group, as in 3,5-dibromo-1-methyl-1H-pyrazole (CAS No: 1361019-05-7), creates a versatile building block with unique electronic and steric properties.[1] However, the utility of such a molecule in multi-step syntheses or as a final active pharmaceutical ingredient is intrinsically linked to its stability under various processing conditions. Thermal stability, in particular, is a critical parameter that dictates storage, handling, and reaction conditions.
This guide provides a comprehensive technical overview of the thermal stability of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as both a repository of known information and a methodological framework for its empirical determination. We will delve into the principles of thermal analysis, predict the thermal behavior based on analogous structures, and provide detailed protocols for researchers to rigorously assess the thermal stability of this compound in their own laboratories.
Molecular Profile of this compound
The thermal behavior of a molecule is a direct consequence of its structure. The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of thermal stability. However, the substituents on the ring play a crucial role in modifying this inherent stability.
Key Structural Features Influencing Thermal Stability:
-
Pyrazole Core: The aromatic nature of the pyrazole ring contributes to its overall stability.
-
C-Br Bonds: The carbon-bromine bonds are expected to be the weakest bonds in the molecule and likely the initial sites of thermal decomposition. The presence of two such bonds increases the likelihood of decomposition at elevated temperatures.
-
N-N Bond: The nitrogen-nitrogen single bond within the pyrazole ring is another potential point of cleavage under thermal stress.
-
N-CH₃ Bond: The bond between the ring nitrogen and the methyl group is generally more stable than the C-Br bonds but can also be a site of fragmentation.
Known Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1361019-05-7 | [2][3] |
| Molecular Formula | C₄H₄Br₂N₂ | [2] |
| Molecular Weight | 239.90 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Density | 2.5 g/cm³ | [3] |
| Flash Point | 122.6 °C | [3] |
The Methodological Cornerstone: Thermal Analysis
To empirically determine the thermal stability of this compound, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.[5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat).
A Practical Workflow for Thermal Stability Assessment
The following is a detailed, self-validating protocol for the characterization of the thermal stability of this compound.
Experimental Protocol: Simultaneous TGA-DSC Analysis
Objective: To determine the decomposition temperature, mass loss profile, and associated thermal events of this compound.
Instrumentation: A simultaneous TGA-DSC instrument is recommended for obtaining time-correlated mass loss and heat flow data.
Materials:
-
This compound
-
High-purity nitrogen (or other desired purge gas)
-
Aluminum or ceramic pans and lids
Procedure:
-
Instrument Calibration: Ensure the TGA balance and DSC temperature and heat flow are calibrated according to the manufacturer's specifications.
-
Sample Preparation:
-
Tare an appropriate sample pan (e.g., aluminum or ceramic).
-
Accurately weigh 3-5 mg of this compound into the pan. Record the exact weight.
-
If desired, lightly crimp a lid onto the pan, ensuring a pinhole to allow for the escape of decomposition products.
-
-
Experimental Setup:
-
Place the sample pan in the TGA-DSC furnace.
-
Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Begin the experiment and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG). Note any distinct mass loss steps.
-
DSC Curve: Identify endothermic or exothermic peaks associated with thermal events. Correlate these peaks with the mass loss events observed in the TGA data.
-
Caption: Experimental workflow for TGA-DSC analysis.
Predicted Thermal Behavior and Decomposition
While specific experimental data is not available, an informed prediction of the thermal decomposition of this compound can be made based on the behavior of similar brominated and heterocyclic compounds.
Anticipated TGA-DSC Profile
It is anticipated that this compound will be stable up to a certain temperature, after which it will undergo a sharp, single-step decomposition. The DSC curve would likely show a significant exothermic event corresponding to this decomposition, indicating that the process releases a substantial amount of energy.
Proposed Decomposition Pathway
The thermal decomposition is likely initiated by the cleavage of the weakest bonds, the C-Br bonds. This homolytic cleavage would generate bromine radicals and a pyrazole-based radical. These highly reactive species can then participate in a cascade of further reactions.
Plausible Initial Decomposition Steps:
-
C-Br Bond Cleavage: The primary and most likely initiation step.
-
N-N Bond Cleavage: Subsequent or concurrent cleavage of the N-N bond in the pyrazole ring, leading to the formation of various nitrogen-containing fragments.
-
Hydrogen Abstraction: Bromine radicals can abstract hydrogen atoms from the methyl group or other molecules, forming HBr.[6]
The main gaseous products from the thermal decomposition of brominated flame retardants often include carbon oxides and hydrogen bromide.[7] Therefore, it is reasonable to expect similar products from the decomposition of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
- 5. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. m.ciop.pl [m.ciop.pl]
A Comprehensive Guide to the Characterization of Dibromodiazines (C₄H₂Br₂N₂): Isomer Differentiation and Structural Elucidation for Pharmaceutical and Agrochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C₄H₂Br₂N₂ represents a class of heterocyclic compounds known as dibromodiazines. While the initial query may have been for C₄H₄Br₂N₂, the stable, aromatic heterocyclic isomers of significant interest to the scientific community correspond to the formula C₄H₂Br₂N₂. These compounds are not mere laboratory curiosities; they are foundational building blocks in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1][2] Their rigid diazine core, functionalized with two reactive bromine atoms, makes them ideal synthons for constructing complex molecular architectures through reactions like Suzuki, Stille, and Sonogashira cross-couplings.[3]
The precise positioning of the two nitrogen atoms and two bromine atoms on the aromatic ring gives rise to a multitude of structural isomers, primarily categorized as dibromopyridazines, dibromopyrimidines, and dibromopyrazines. Each unique isomer possesses distinct physicochemical properties and reactivity. For drug development professionals, this is not a trivial distinction; different isomers of the same molecular formula can exhibit vastly different biological activities, metabolic profiles, and patentability.[4][5][6]
This guide provides a comprehensive, field-proven framework for the unambiguous characterization and structural elucidation of C₄H₂Br₂N₂ isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, enabling researchers to confidently identify and differentiate these critical chemical entities.
Part 1: The Isomer Landscape and Foundational Physicochemical Properties
The first step in any characterization workflow is to understand the potential structures and their basic physical properties. For C₄H₂Br₂N₂, the primary isomers are based on the three diazine scaffolds. A summary of the most common commercially available isomers is presented below. These properties, particularly the melting point, serve as a rapid, preliminary check for identity and purity against a known standard.
| Isomer Name | Structure | CAS Number | Melting Point (°C) | Core Scaffold |
| 3,6-Dibromopyridazine | 17973-86-3 | 115-123[1][7] | Pyridazine (1,2-Diazine) | |
| 2,4-Dibromopyrimidine | 36847-10-6 | Not specified | Pyrimidine (1,3-Diazine) | |
| 2,5-Dibromopyrimidine | 32779-37-6 | 82-86 | Pyrimidine (1,3-Diazine) | |
| 4,6-Dibromopyrimidine | 36847-10-6 | Not specified | Pyrimidine (1,3-Diazine) | |
| 2,3-Dibromopyrazine | 95538-03-7 | Not specified | Pyrazine (1,4-Diazine) | |
| 2,5-Dibromopyrazine | 23229-26-7 | Not specified | Pyrazine (1,4-Diazine) | |
| 2,6-Dibromopyrazine | 23229-25-6 | Not specified | Pyrazine (1,4-Diazine) |
Note: Structures are illustrative representations.
Part 2: The Integrated Spectroscopic Workflow for Unambiguous Elucidation
A single analytical technique is insufficient for the complete characterization of a C₄H₂Br₂N₂ isomer. A logical, multi-faceted spectroscopic approach is required for self-validation and absolute confidence in the structural assignment. The following workflow is the industry standard for this class of compounds.
Caption: Integrated workflow for C₄H₂Br₂N₂ isomer characterization.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: The primary role of MS is to confirm the molecular weight and elemental composition. For C₄H₂Br₂N₂, the presence of two bromine atoms provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit three major peaks in the molecular ion region: the M peak (containing two ⁷⁹Br), the M+2 peak (one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (two ⁸¹Br), in an approximate intensity ratio of 1:2:1. This pattern is a definitive indicator of a dibrominated compound.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
Data Analysis:
-
Confirm the monoisotopic mass of C₄H₂⁷⁹Br₂N₂ at m/z 235.85847 Da.[4][5]
-
Verify the presence of the M, M+2, and M+4 peaks with the characteristic ~1:2:1 intensity ratio.
-
Utilize the instrument software to calculate the elemental formula from the exact mass and compare it to the theoretical C₄H₂Br₂N₂.
-
Infrared (IR) Spectroscopy: The Functional Fingerprint
Expertise & Causality: While MS confirms the formula, IR spectroscopy provides information about the bonds within the molecule. For dibromodiazines, the key information lies in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each isomer. Additionally, characteristic aromatic C=C and C=N ring stretching vibrations can be observed. The presence of these bands confirms the aromatic diazine core.
Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[8]
-
Pellet Formation: Transfer the mixture to a hydraulic press and apply pressure to form a thin, transparent pellet.[8]
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum from 4000 to 400 cm⁻¹.[8]
-
Data Analysis: Identify characteristic absorption bands. Key expected regions include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretch
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations
-
~800-600 cm⁻¹: C-Br stretching vibrations[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Differentiator
Expertise & Causality: NMR is the most powerful technique for distinguishing between the C₄H₂Br₂N₂ isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, leading to a distinct spectrum for each isomer based on molecular symmetry.
-
¹H NMR: For a C₄H₂Br₂N₂ molecule, there are two protons on the aromatic ring. Their relationship (and thus the resulting spectrum) is dictated by the isomer's symmetry.
-
Symmetrical Isomers (e.g., 2,5-dibromopyrazine, 3,6-dibromopyridazine): The two protons are chemically equivalent. This results in a single signal (a singlet) in the ¹H NMR spectrum.
-
Asymmetrical Isomers (e.g., 2,3-dibromopyrazine, 2,5-dibromopyrimidine): The two protons are in different chemical environments. This results in two distinct signals. These signals will appear as doublets due to coupling with each other.
-
-
¹³C NMR: Similarly, the number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in the isomer.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition (if needed): If the 1D spectra are ambiguous or for complete assignment, acquire 2D NMR spectra. Techniques like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are invaluable for definitively assigning every signal and confirming the substitution pattern.[9][10][11]
-
Data Analysis: Compare the number of signals, chemical shifts, and coupling constants to differentiate between possible isomers.
Caption: Logic for differentiating isomers using ¹H NMR.
Illustrative NMR Data Comparison (Hypothetical)
| Isomer | Symmetry | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key Differentiator |
| 3,6-Dibromopyridazine | Symmetrical | 1 (singlet) | 2 | Single proton signal. |
| 2,5-Dibromopyrazine | Symmetrical | 1 (singlet) | 2 | Single proton signal. |
| 4,6-Dibromopyrimidine | Symmetrical | 2 (1 singlet, 1 doublet) | 3 | One isolated proton (singlet at C2-H) and one proton coupled to N. |
| 2,5-Dibromopyrimidine | Asymmetrical | 2 (two doublets) | 4 | Two distinct proton signals, coupled to each other. |
Part 3: Chromatographic Methods for Purity Assessment
Expertise & Causality: Spectroscopic methods are ideal for identifying a pure substance, but they are less effective at quantifying minor impurities. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a sample. Many commercial suppliers of these compounds specify purity as determined by GC.[1][12][13]
Protocol: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).
-
Method Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
The characterization of a C₄H₂Br₂N₂ isomer is a process of systematic, orthogonal analysis. It begins with the confirmation of molecular weight and elemental formula by Mass Spectrometry, proceeds through functional group identification with IR Spectroscopy, and culminates in the definitive structural elucidation by NMR Spectroscopy. Each step provides a piece of the puzzle, and together they form a self-validating system that ensures the trustworthiness of the final assignment. For scientists in drug discovery and materials science, this rigorous characterization is not merely an academic exercise; it is a prerequisite for reproducible, high-impact research and the development of novel, effective products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,6-Dibromopyridazine | C4H2Br2N2 | CID 248852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dibromopyrazine | C4H2Br2N2 | CID 13867572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Dibromopyrimidine | C4H2Br2N2 | CID 20085404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,6-Dibromopyridazine 97 17973-86-3 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Dibromopyrazine 95 GC 23229-26-7 [sigmaaldrich.com]
- 13. 4,6-Dibromopyrimidine, 1G | Labscoop [labscoop.com]
A Senior Application Scientist's In-depth Technical Guide to 3,5-dibromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3,5-dibromo-1-methyl-1H-pyrazole in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] Its presence is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1] Within this esteemed class of heterocycles, This compound emerges as a highly versatile and strategic building block for the synthesis of novel therapeutic agents.
This technical guide, curated from the perspective of a Senior Application Scientist, aims to provide an in-depth understanding of the chemical properties, synthesis, and potential applications of this compound. We will delve into the causality behind its synthetic utility and explore how its unique structural features can be leveraged in the rational design of new drug candidates.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. This compound is a liquid at room temperature with a high boiling point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1361019-05-7 | [2] |
| Molecular Formula | C₄H₄Br₂N₂ | [2] |
| Molecular Weight | 239.90 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | |
| Density | 1.558 g/mL at 25 °C | [3] |
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Plausible Two-Step Approach
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and known reactions of pyrazole derivatives. The following two-step protocol outlines a plausible pathway, starting from the commercially available 3,5-dibromo-1H-pyrazole.
Step 1: N-Methylation of 3,5-dibromo-1H-pyrazole
The first step involves the methylation of the pyrazole nitrogen. This is a standard N-alkylation reaction.
-
Reaction: 3,5-dibromo-1H-pyrazole is deprotonated with a suitable base to form the corresponding pyrazolide anion, which then acts as a nucleophile to attack a methylating agent.
-
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that will irreversibly deprotonate the pyrazole, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder and often safer alternative.
-
Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is another common and cost-effective option.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Experimental Protocol:
-
To a solution of 3,5-dibromo-1H-pyrazole (1.0 eq) in anhydrous DMF, cautiously add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Step 2: Bromination of 1-methyl-1H-pyrazole (Alternative Route)
An alternative approach involves the direct bromination of 1-methyl-1H-pyrazole. The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C4 position being the most electron-rich and reactive. However, to achieve 3,5-dibromination, more forcing conditions are necessary.
-
Reaction: 1-methyl-1H-pyrazole is treated with a brominating agent to introduce bromine atoms at the 3 and 5 positions.
-
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.
-
Solvent: A non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile can be used.
-
Experimental Protocol:
-
Dissolve 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (2.2 eq) in portions to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Diagram 1: Synthetic Workflow
Caption: Plausible synthetic routes to this compound.
Spectroscopic Characterization
-
¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the C4-H proton of the pyrazole ring and a singlet for the N-methyl protons. The chemical shift of the C4-H proton would be influenced by the two adjacent bromine atoms.
-
¹³C NMR: The carbon spectrum would display signals for the three pyrazole ring carbons and the N-methyl carbon. The carbons bearing the bromine atoms (C3 and C5) would be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would be observed with its corresponding M+2 and M+4 peaks.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the pyrazole ring.
Reactivity and Synthetic Utility in Drug Discovery
The true value of this compound lies in its reactivity, which allows for the facile introduction of diverse chemical functionalities. The two bromine atoms at the 3 and 5 positions are excellent leaving groups, making the molecule a prime substrate for a variety of cross-coupling reactions.[4]
Palladium-Catalyzed Cross-Coupling Reactions:
Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings enable the formation of new carbon-carbon bonds at the C3 and C5 positions.[4] This allows for the precise installation of aryl, heteroaryl, alkenyl, or alkynyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Diagram 2: Reactivity and Applications
Caption: Key cross-coupling reactions of this compound.
By strategically choosing the coupling partners, researchers can rapidly generate libraries of novel pyrazole derivatives for high-throughput screening. The methyl group at the N1 position prevents the formation of regioisomers that can occur with N-unsubstituted pyrazoles, simplifying product purification and characterization.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound is a valuable and versatile building block in the field of drug discovery. Its well-defined structure, coupled with the high reactivity of its two bromine atoms, provides a reliable platform for the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play a crucial role in the development of the next generation of medicines. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this powerful pyrazole derivative.
References
Introduction: The Pyrazole Core as a Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the annals of medicinal chemistry.[1][2] Its journey from a laboratory curiosity to the central framework of blockbuster drugs is a compelling narrative of chemical ingenuity, serendipitous discovery, and the dawn of rational drug design. The versatility of the pyrazole structure and the wide spectrum of its biological activities have sustained its relevance for over a century, making it a subject of considerable interest for researchers, scientists, and drug development professionals.[3] This guide provides an in-depth exploration of the discovery and history of substituted pyrazoles, detailing the foundational syntheses, the pioneering scientists, the evolution of therapeutic applications, and the structure-activity relationships that have cemented the pyrazole core's importance in modern pharmacology.
Part 1: The Genesis of Pyrazole Chemistry
The story of pyrazoles begins in the late 19th century, a vibrant era for organic chemistry. Two German chemists, Ludwig Knorr and Hans von Pechmann, are credited with independently developing the foundational methods for synthesizing this heterocyclic system.
The Knorr Pyrazole Synthesis (1883)
The first synthesis of a substituted pyrazole was accomplished by Ludwig Knorr in 1883.[4][5] While attempting to synthesize a quinoline derivative, Knorr discovered that the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine) yielded a new heterocyclic compound, which he named "pyrazole".[2][4][6] This reaction, now famously known as the Knorr pyrazole synthesis, became the cornerstone for accessing a vast array of substituted pyrazoles and pyrazolones.[7][8] The reaction's robustness and high yields are attributed to the formation of a stable, aromatic ring.[7]
Experimental Protocol: Knorr's First Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
This protocol is based on Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[4][9]
-
Reactants:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
-
Methodology:
-
Initial Condensation: 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature. An initial condensation reaction occurred, forming an oily product and water.[4]
-
Separation: The water generated during the reaction was carefully separated from the oily condensation product.[4]
-
Cyclization: The isolated oily product was heated on a water bath for an extended period. This thermal treatment induced cyclization via the elimination of ethanol, leading to the formation of the crude pyrazolone product.[4]
-
Purification: The crude product was purified by recrystallization to yield pure 1-phenyl-3-methyl-5-pyrazolone.
-
Caption: General workflow of the Knorr pyrazole synthesis.
The Pechmann Pyrazole Synthesis (1898)
A few years later, German chemist Hans von Pechmann developed an alternative route to the pyrazole core.[10][11] The Pechmann pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylene.[11][12] This method, while historically significant, often involves hazardous reagents like diazomethane and can suffer from issues with regioselectivity, which has limited its broad application compared to the Knorr synthesis.[12]
Part 2: The First Pharmaceutical Revolution: Antipyrine and Phenylbutazone
The true impact of Knorr's discovery was realized when these new compounds were tested for biological activity. This marked the beginning of pyrazoles' long and successful history in medicine.
Antipyrine (Phenazone): An Early Synthetic Drug
In the early 1880s, Knorr synthesized a compound he named antipyrine (later known as phenazone).[13] This was achieved through the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting pyrazolone intermediate.[14] Patented in 1883, antipyrine was one of the very first synthetic medicines to enter the market.[13][15] It exhibited remarkable analgesic (pain-reducing) and antipyretic (fever-reducing) properties and became the most widely used drug in the world until the rise of Aspirin.[15][16][17]
Synthesis Protocol: Antipyrine
-
Pyrazolone Formation: Phenylhydrazine is reacted with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, following the Knorr synthesis pathway.[14]
-
Methylation: The resulting pyrazolone is then methylated, typically using a methylating agent like dimethyl sulfate or methyl iodide, to yield antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).[14]
Caption: Synthetic pathway for Antipyrine.
Phenylbutazone: A Potent Anti-inflammatory Agent
Decades later, the pyrazole scaffold was revisited to create more potent anti-inflammatory drugs. Phenylbutazone was first synthesized in 1946 and introduced clinically in 1949.[18] It is a pyrazolidine-3,5-dione derivative, not a pyrazole in the aromatic sense, but its synthesis is directly descended from the same chemical principles. It is obtained by the condensation of diethyl n-butylmalonate with hydrazobenzene.[18][19] Phenylbutazone proved to be a powerful non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[18] Its use in humans has been curtailed due to adverse effects, but it remains an important medication in veterinary medicine.[18]
Synthesis Protocol: Phenylbutazone
-
Reactant Preparation: The synthesis requires diethyl n-butylmalonate and hydrazobenzene.[19] Diethyl n-butylmalonate is itself an intermediate prepared from diethyl malonate.[20][21]
-
Condensation/Cyclization: Diethyl n-butylmalonate is condensed with hydrazobenzene in the presence of a base. This one-pot reaction forms the heterocyclic pyrazolidinedione ring through lactamization.[18][19]
-
Purification: The crude product is acidified to precipitate it from the reaction mixture, filtered, and then recrystallized from a solvent like ethanol/water to obtain pure phenylbutazone.[18]
Part 3: The Era of Rational Design: Selective COX-2 Inhibition
The mechanism of action for NSAIDs like Phenylbutazone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of inflammation and pain.[18][22] A revolutionary discovery in the early 1990s identified two distinct COX isoforms: COX-1 and COX-2.[23]
-
COX-1: Is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[23][24]
-
COX-2: Is inducible, with its expression significantly increased at sites of inflammation.[23][24]
This dichotomy presented a clear therapeutic goal: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1, thus reducing the gastrointestinal side effects common to older NSAIDs.[23] This hypothesis launched the era of rational drug design in this field.
Caption: Role of COX-1 and COX-2 in prostaglandin synthesis.
Celecoxib: The Dawn of Selective Inhibition
A research team at G.D. Searle, led by John Talley, discovered and developed Celecoxib (brand name Celebrex), a diaryl-substituted pyrazole that was the first selective COX-2 inhibitor to be approved by the FDA in 1998.[23][25][26] The development of Celecoxib was a triumph of structure-activity relationship (SAR) studies.
Structure-Activity Relationship of Celecoxib:
The key to Celecoxib's selectivity lies in a structural difference between the COX-1 and COX-2 active sites. The COX-2 active site has a larger, more accommodating side pocket due to the presence of a valine residue (Val523) instead of the bulkier isoleucine found in COX-1.[27] The Searle team discovered that a para-sulfonamidophenyl group at the N-1 position of the pyrazole ring was crucial.[26] This bulky group could fit into the side pocket of COX-2 but was sterically hindered from entering the active site of COX-1, leading to selective inhibition.[27]
Synthesis Protocol: Celecoxib
A common and fundamental approach for the synthesis of Celecoxib involves a two-step process based on the Knorr synthesis.[23][27]
-
Claisen Condensation: 4-methylacetophenone is reacted with an ethyl trifluoroacetate in the presence of a base (e.g., sodium methoxide) to form the β-dicarbonyl intermediate, 4,4,4-trifluoro-1-[4-(methylphenyl)]butane-1,3-dione.[27]
-
Cyclization: The resulting dione is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a solvent like ethanol under reflux. This step forms the pyrazole ring, yielding Celecoxib.[27]
Table 1: Comparative COX Inhibition
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Phenylbutazone | ~2.7 | ~1.3 | ~2 |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Data are illustrative and compiled from various sources to show relative selectivity. |
Conclusion
The history of substituted pyrazoles is a microcosm of the evolution of drug discovery itself. It began with the foundational synthetic work of chemists like Ludwig Knorr, leading to the serendipitous discovery of one of the world's first synthetic drugs, Antipyrine.[4] The journey continued with the development of potent but non-specific agents like Phenylbutazone.[18] The narrative culminates in the modern era of rational drug design, exemplified by the creation of Celecoxib, where a deep understanding of biological targets and structure-activity relationships allowed for the precise engineering of a molecule with a desired therapeutic profile.[23] Today, the pyrazole nucleus is found in dozens of FDA-approved drugs for a wide range of conditions, from cancer to viral infections, cementing its status as a truly privileged and enduring scaffold in medicinal chemistry.[24][28][29]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. books.rsc.org [books.rsc.org]
- 3. fmhr.net [fmhr.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Knorr Pyrazole Synthesis [drugfuture.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 11. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 12. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 13. Phenazone - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 16. What is Antipyrine used for? [synapse.patsnap.com]
- 17. Antipyrine | drug | Britannica [britannica.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Phenylbutazone - Wikipedia [en.wikipedia.org]
- 20. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]
- 21. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 26. Celecoxib - Wikipedia [en.wikipedia.org]
- 27. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 28. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
Unveiling the Electronic Landscape of 3,5-dibromo-1-methyl-1H-pyrazole: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the molecular and electronic properties of 3,5-dibromo-1-methyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of extensive experimental data on its theoretical characteristics, this document synthesizes established computational methodologies to predict its structural parameters, spectroscopic signatures, and electronic behavior. By leveraging Density Functional Theory (DFT) and other computational tools, we offer a predictive exploration of this molecule, providing researchers with a robust foundation for its application in novel drug design and material development. This guide is designed to bridge the gap between synthetic utility and a deep, predictive understanding of the molecule's intrinsic properties.
Introduction: The Significance of the Pyrazole Core
Pyrazole derivatives are a cornerstone in modern pharmacology and materials science, renowned for their diverse biological activities and versatile chemical functionalities.[1] The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The introduction of bromine atoms at the 3 and 5 positions, along with a methyl group at the N1 position, as in this compound (C₄H₄Br₂N₂), creates a molecule with unique electronic and steric properties.[2] These halogen substitutions not only influence the molecule's reactivity but also its potential for forming crucial intermolecular interactions, such as halogen bonding, which is of increasing interest in drug design.
This guide will delve into the theoretical calculations that can elucidate the fundamental properties of this compound, providing a predictive lens through which to view its behavior and potential applications.
Computational Methodology: A Framework for Prediction
To investigate the molecular properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and properties of pyrazole derivatives, offering a balance between accuracy and computational cost.
Geometry Optimization
The initial step in any theoretical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: 6-311+G(d,p) or a larger basis set is recommended to accurately describe the electronic distribution, especially around the bromine atoms.
-
Procedure:
-
Construct the initial molecular structure of this compound.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
Diagram: Computational Workflow for Molecular Property Prediction
Caption: A typical workflow for the theoretical prediction of molecular properties.
Predicted Molecular Structure and Properties
Based on the aforementioned computational methodology and trends observed in related pyrazole structures, we can predict the key structural and electronic parameters of this compound.
Molecular Geometry
The pyrazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic compounds. The bromine and methyl substituents will lie in or very close to this plane.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Justification |
| N1-N2 Bond Length | ~1.35 Å | Typical N-N single bond in a pyrazole ring. |
| C3-N2 Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to ring aromaticity. |
| C4-C5 Bond Length | ~1.38 Å | Aromatic C-C bond character. |
| C3-Br Bond Length | ~1.88 Å | Standard C-Br bond length on an aromatic ring. |
| C5-Br Bond Length | ~1.88 Å | Similar to the C3-Br bond. |
| N1-C5 Bond Length | ~1.37 Å | Aromatic C-N bond character. |
| N1-C(methyl) Bond Length | ~1.47 Å | Typical C-N single bond. |
| C3-C4-C5 Bond Angle | ~105° | Consistent with a five-membered heterocyclic ring. |
| N2-N1-C5 Bond Angle | ~110° | Consistent with a five-membered heterocyclic ring. |
Note: These are estimated values based on computational studies of similar molecules and should be confirmed by specific calculations for this compound.
Electronic Properties and Reactivity
The electronic properties of the molecule, particularly the distribution of electron density, are crucial for understanding its reactivity and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms, particularly N2, and positive potential (electron-deficient regions) around the hydrogen atoms of the methyl group and in the vicinity of the bromine atoms (sigma-hole), making them potential sites for nucleophilic and electrophilic attack, respectively.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the bromine atoms, while the LUMO will likely be distributed over the pyrazole ring.
Predicted Spectroscopic Properties
Theoretical calculations can provide valuable predictions of various spectroscopic properties, aiding in the characterization and identification of the molecule.
Vibrational Spectroscopy (IR)
A frequency calculation on the optimized geometry of this compound will yield its theoretical infrared (IR) spectrum.
Experimental Protocol: Theoretical IR Spectrum Generation
-
Software: Gaussian, ORCA, or a similar package.
-
Input: The optimized molecular geometry of this compound.
-
Method: DFT with the same functional and basis set used for geometry optimization (e.g., B3LYP/6-311+G(d,p)).
-
Procedure:
-
Perform a frequency calculation.
-
The output will provide the vibrational frequencies and their corresponding IR intensities.
-
It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data.
-
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretching (methyl) | 2950 - 3050 |
| C-H stretching (ring) | 3100 - 3150 |
| C=N stretching | 1500 - 1550 |
| C=C stretching | 1450 - 1500 |
| C-N stretching | 1300 - 1350 |
| C-Br stretching | 500 - 650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.
Experimental Protocol: Theoretical NMR Chemical Shift Prediction
-
Software: A quantum chemistry package with NMR calculation capabilities (e.g., Gaussian).
-
Input: The optimized molecular geometry.
-
Method: GIAO-DFT, using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Procedure:
-
Perform an NMR calculation.
-
The output will provide the absolute isotropic shielding values for each nucleus.
-
To obtain chemical shifts, these values are referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane - TMS) using the same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS)
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| C3 | - | ~135 |
| C4 | ~6.5 | ~105 |
| C5 | - | ~125 |
| CH₃ | ~3.8 | ~35 |
Note: The presence of two bromine atoms is expected to significantly influence the chemical shifts of the adjacent carbon atoms (C3 and C5) due to their electron-withdrawing nature.
Diagram: Key Factors Influencing Theoretical Predictions
Caption: Factors influencing the accuracy of theoretical predictions.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for investigating the properties of this compound. Through the application of DFT calculations, researchers can gain significant insights into its molecular structure, electronic properties, and spectroscopic signatures. These theoretical predictions serve as a valuable complement to experimental studies, aiding in the interpretation of results and guiding the design of new molecules with desired properties.
Future computational work could explore the molecule's reactivity in greater detail, for instance, by modeling its behavior in different solvent environments or its interaction with biological targets through molecular docking simulations. Such studies will further enhance our understanding of this versatile heterocyclic compound and accelerate its application in drug discovery and materials science.
References
Methodological & Application
Suzuki-Miyaura cross-coupling with 3,5-dibromo-1-methyl-1H-pyrazole
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-1-methyl-1H-pyrazole: Application Notes and Protocols for Advanced Synthesis
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties and structural versatility make it a privileged pharmacophore.[3] Pyrazole-containing molecules are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][4] Consequently, the development of robust and efficient synthetic methodologies to create diverse libraries of substituted pyrazoles is of paramount importance for researchers in the pharmaceutical and agrochemical industries.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[5][6] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[6][7] This guide provides a detailed application note and protocol for the Suzuki-Miyaura coupling of this compound, a versatile building block for accessing complex, multi-substituted pyrazole derivatives. We will delve into the mechanistic underpinnings, provide field-proven protocols, and address common challenges to empower researchers to successfully leverage this powerful transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) complex.[8] The relative reactivity of the C3 and C5 positions is a critical consideration for selective coupling, often influenced by electronic and steric factors.
-
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (organoborate), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[11][12][13]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application: Coupling with this compound
The presence of two bromine atoms on the pyrazole ring offers a versatile handle for sequential or double cross-coupling reactions, enabling the synthesis of complex architectures. However, controlling the regioselectivity of the first coupling can be a challenge. The electronic environment of the C3 and C5 positions is differentiated by the N1-methyl group and the N2 nitrogen, which can lead to preferential reactivity at one site over the other. Generally, careful selection of the catalyst, ligand, base, and temperature is crucial for achieving high selectivity and yield.[14][15]
Key Considerations for Success:
-
Catalyst System: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide higher turnover numbers and are more effective at coupling challenging heteroaryl chlorides and bromides.[16][17] These ligands can prevent catalyst deactivation, which is a known issue with nitrogen-containing heterocycles.[18][19]
-
Choice of Base: The base is critical for activating the boronic acid.[12] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice for many systems. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often required for less reactive substrates or to facilitate reactions at lower temperatures.[12][20] The choice can significantly impact yield and side reactions.
-
Solvent System: A mixture of an organic solvent and water is typically used.[14] The organic solvent (e.g., 1,4-dioxane, DMF, toluene) solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.[21] The ratio of organic solvent to water can influence the reaction rate and yield.
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Therefore, reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and the unwanted homocoupling of boronic acids.[19]
Detailed Experimental Protocol: Mono-Arylation
This protocol provides a robust starting point for the mono-arylation of this compound. Optimization may be required for different boronic acid coupling partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.255 g, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 0.276 g, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.035 g, 0.03 mmol, 3 mol%).
-
Expert Insight: Weighing and transferring solids under air is acceptable for most modern, air-stable precatalysts. However, for sensitive catalysts like Pd(PPh₃)₄, minimizing air exposure is good practice.
-
-
Degassing:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Expert Insight: Proper degassing is one of the most critical steps for reproducibility and preventing catalyst death. The "freeze-pump-thaw" method is even more rigorous for solvents that are already added.
-
-
Solvent Addition and Reaction:
-
Via syringe, add the degassed solvents (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 6–24 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Expert Insight: A small aliquot can be taken via syringe, diluted with a suitable solvent (e.g., ethyl acetate), filtered through a small plug of silica, and then spotted on a TLC plate or injected for LC-MS analysis.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product(s).
-
Data Summary and Optimization
The optimal conditions can vary significantly based on the electronic and steric properties of the boronic acid. A screening of conditions is often necessary.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 78 | >95:5 |
| 2 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 72 | >95:5 |
| 3 | PdCl₂(dppf) (3) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 12 | 85 | >95:5 |
| 4 | XPhos Pd G2 (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 4 | 91 | >98:2 |
Note: These are representative data based on typical outcomes for heteroaryl bromide couplings and should be used as a guide for optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing; use a fresh bottle of catalyst or a more air-stable precatalyst.[19]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10 °C increments. |
| Protodebromination | 1. Presence of excess water or protic sources.2. Unstable boronic acid. | 1. Use anhydrous solvents and dry reagents thoroughly.2. Use the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[22] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes this side reaction. | 1. Improve degassing technique.[19]2. Screen different palladium catalysts and ligands. |
| Formation of Di-substituted Product | 1. Excess of boronic acid used.2. High reactivity of the mono-substituted product. | 1. Use closer to a 1:1 stoichiometry of pyrazole to boronic acid.2. Lower the reaction temperature and monitor carefully to stop after the first coupling. |
| Catalyst Poisoning | The nitrogen atoms of the pyrazole substrate or product are coordinating to the palladium center, inhibiting catalysis.[19][23] | Use bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) that shield the metal center and promote reductive elimination.[16][18] |
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Trisubstituted Pyrazoles using 3,5-dibromo-1-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal framework for designing molecules that can effectively interact with biological targets. Trisubstituted pyrazoles, in particular, allow for a fine-tuning of steric and electronic properties, leading to compounds with a wide range of biological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-viral properties.[2] Notable drugs containing the pyrazole core include the blockbuster anti-inflammatory drug Celecoxib and the cannabinoid receptor antagonist Rimonabant.
The synthetic challenge lies in the efficient and regioselective introduction of three distinct substituents onto the pyrazole core. This guide focuses on the utility of a versatile and readily available starting material, 3,5-dibromo-1-methyl-1H-pyrazole , as a platform for the synthesis of diverse trisubstituted pyrazoles through modern palladium-catalyzed cross-coupling reactions. The bromine atoms at the C3 and C5 positions serve as excellent leaving groups, enabling sequential and selective functionalization.
The Strategic Advantage of this compound
This compound is an ideal starting material for the construction of trisubstituted pyrazole libraries for several key reasons:
-
Orthogonal Reactivity: The two bromine atoms at the C3 and C5 positions exhibit differential reactivity under specific catalytic conditions, allowing for selective mono-functionalization followed by a second, different coupling reaction. This is crucial for accessing unsymmetrically substituted pyrazoles.
-
Versatility in Cross-Coupling: The C-Br bonds readily participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig (for C-N bond formation with amines).
-
N-Methyl Protection: The methyl group at the N1 position prevents complications arising from the acidic N-H proton present in un-substituted pyrazoles, which can interfere with some catalytic cycles.[3] This simplifies the reaction setup and often leads to cleaner reactions and higher yields.
This document provides detailed protocols for the synthesis of a variety of trisubstituted pyrazoles from this compound, with a focus on the underlying principles and practical considerations for each reaction type.
Core Synthetic Strategies: A Visual Overview
The synthesis of trisubstituted pyrazoles from this compound can be visualized as a stepwise process, allowing for the introduction of two different functional groups (R¹ and R²) at the C3 and C5 positions.
Caption: Sequential functionalization workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide.[4] This reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a palladium(II) source (e.g., Pd(OAc)₂) and a phosphine ligand is common. For heteroaromatic substrates, ligands like SPhos or XPhos can improve yields by promoting the reductive elimination step and preventing catalyst decomposition.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Experimental Protocol: Mono-arylation
This protocol describes the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the mono-arylated product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-bromo-1-methyl-5-phenyl-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-bromo-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole | 88 |
| 3 | 3-Pyridylboronic acid | 3-bromo-1-methyl-5-(pyridin-3-yl)-1H-pyrazole | 75 |
Yields are based on optimized, analogous procedures and may vary.
Protocol 2: Sonogashira Cross-Coupling for C-C Alkyne Incorporation
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, a common strategy in drug design and materials science.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[5]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the copper acetylide in situ. The base also serves as the solvent in some cases.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand for the palladium catalyst in Sonogashira reactions.
Detailed Experimental Protocol: Mono-alkynylation
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure mono-alkynylated pyrazole.
Caption: Sonogashira cross-coupling catalytic cycles.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Ligand is Key: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as BINAP, Xantphos, or those from the Buchwald ligand family (e.g., SPhos, XPhos) are often required to facilitate the reductive elimination of the C-N bond.[8]
-
Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[9]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents (e.g., toluene, THF, or dioxane) and inert atmosphere techniques are essential.
Detailed Experimental Protocol: Mono-amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk flask.
-
Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol).
-
Add anhydrous toluene (10 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired amino-pyrazole.
Sequential Functionalization: Pathway to Unsymmetrical Trisubstituted Pyrazoles
The true power of using this compound lies in the ability to perform sequential, regioselective cross-couplings. The C5 position is generally more reactive towards Suzuki-Miyaura coupling than the C3 position. This difference in reactivity can be exploited to first introduce a substituent at C5, followed by a different cross-coupling reaction at C3.[10]
Example Workflow for an Unsymmetrical Product:
-
Step 1: Suzuki-Miyaura Coupling at C5. React this compound with an arylboronic acid under the conditions described in Protocol 1. Isolate the 3-bromo-5-aryl-1-methyl-1H-pyrazole intermediate.
-
Step 2: Sonogashira Coupling at C3. Use the product from Step 1 as the starting material in a Sonogashira reaction (Protocol 2) with a terminal alkyne to synthesize a 3-alkynyl-5-aryl-1-methyl-1H-pyrazole.
Characterization of Trisubstituted Pyrazoles
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the substituents introduced, the N-methyl group (typically around 3.8-4.2 ppm), and the C4-H proton of the pyrazole ring (a singlet, typically in the aromatic region).
-
¹³C NMR: Will confirm the number of unique carbon atoms and the presence of the pyrazole ring carbons.[11]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.[1]
-
Chromatography: TLC and HPLC can be used to assess the purity of the compounds.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of trisubstituted pyrazoles. The palladium-catalyzed cross-coupling reactions detailed in these protocols—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for introducing a wide variety of functional groups at the C3 and C5 positions. The potential for regioselective and sequential functionalization opens the door to the creation of vast libraries of novel pyrazole derivatives for screening in drug discovery programs and for applications in materials science. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of these fundamental transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajphr.com [ajphr.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes & Protocols: 3,5-dibromo-1-methyl-1H-pyrazole as a Versatile Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[3] Their prevalence in drug discovery is due to their ability to act as versatile pharmacophores, capable of engaging in various interactions with biological targets such as protein kinases.[4][5][6][7]
Within the vast landscape of pyrazole-based building blocks, 3,5-dibromo-1-methyl-1H-pyrazole stands out as a particularly valuable precursor.[8] Its utility stems from the two bromine atoms at the 3 and 5 positions, which serve as excellent leaving groups for a variety of cross-coupling reactions.[9] This allows for the sequential and regioselective introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methyl group at the N1 position not only blocks one potential site of reactivity but also modulates the electronic properties of the pyrazole ring.
These application notes provide a comprehensive guide to the synthesis and application of this compound in medicinal chemistry, with a focus on detailed, field-proven protocols for key chemical transformations.
Synthesis and Characterization of this compound
A reliable and scalable synthesis of the starting material is crucial for any medicinal chemistry campaign. The following protocol describes a common method for the preparation of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
1-methylpyrazole
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpyrazole (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Acid Catalyst: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a liquid or low-melting solid.[10]
Characterization Data:
| Property | Value |
| Molecular Formula | C4H4Br2N2 |
| Molecular Weight | 239.90 g/mol [8] |
| Appearance | Liquid or low-melting solid[10] |
| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg[10] |
Note: For detailed spectroscopic data (¹H NMR, ¹³C NMR, MS), it is recommended to consult relevant literature or acquire data on the synthesized material.
Key Applications in Medicinal Chemistry: Cross-Coupling Reactions
The true power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular architectures of modern drug candidates.[9]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[11] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties.
Regioselectivity: A key aspect of the chemistry of dihalogenated heterocycles is the potential for regioselective reactions.[12][13] For this compound, the bromine at the C5 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the C3 position. This difference in reactivity can be exploited to achieve selective mono-arylation at the C5 position.
Workflow for Selective Suzuki-Miyaura Coupling:
Caption: Workflow for selective Suzuki-Miyaura coupling.
Protocol 2: Selective Mono-Arylation via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.1 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-bromo-1-methyl-1H-pyrazole.
Table of Exemplary Suzuki-Miyaura Reaction Conditions:
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 6 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | DMF | 100 | 4 | ~90 |
| 3-Pyridylboronic acid | XPhos Pd G2 | K3PO4 | Toluene/H2O | 110 | 8 | ~75 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] This reaction is invaluable in medicinal chemistry for the introduction of a wide range of amine functionalities, which are common in bioactive molecules.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 5-Aryl-3-bromo-1-methyl-1H-pyrazole
Materials:
-
5-Aryl-3-bromo-1-methyl-1H-pyrazole (from Protocol 2)
-
Primary or secondary amine (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-aryl-3-bromo-1-methyl-1H-pyrazole (1.0 eq), palladium catalyst, ligand, and base to a Schlenk tube or sealed vial.
-
Reagent Addition: Add the anhydrous solvent followed by the amine (1.2 eq).
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-aryl-1-methyl-1H-pyrazole derivative.
Sequential Functionalization Strategy
The differential reactivity of the C5 and C3 bromine atoms allows for a powerful sequential functionalization strategy, enabling the synthesis of diverse, unsymmetrically substituted pyrazoles.
Sequential Functionalization Workflow:
Caption: Sequential functionalization workflow.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its ability to undergo regioselective and sequential cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of pyrazole-based compounds. The protocols outlined in these application notes offer a solid foundation for researchers to leverage this building block in their drug discovery efforts, ultimately accelerating the development of new therapeutic agents.
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 3,5-dibromo-1H-pyrazole | 67460-86-0 [smolecule.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 1361019-05-7 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3,5-Dibromo-1-methyl-1H-pyrazole
Introduction: The Versatile Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence in drug discovery is particularly noteworthy, with pyrazole-containing molecules acting as anti-cancer, anti-inflammatory, and anti-bacterial agents.[3][4] The ability to precisely functionalize the pyrazole ring is therefore of paramount importance to medicinal and synthetic chemists.
3,5-Dibromo-1-methyl-1H-pyrazole has emerged as a highly versatile and strategic building block for the synthesis of complex pyrazole derivatives. The two bromine atoms at the C3 and C5 positions serve as excellent leaving groups, enabling a wide range of palladium-catalyzed cross-coupling reactions.[2] This allows for the sequential and regioselective introduction of diverse chemical functionalities, providing a powerful platform for generating libraries of novel compounds for screening and development.
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound, including detailed, field-proven protocols and the mechanistic rationale behind experimental choices.
Understanding Regioselectivity in Di-brominated Pyrazoles
A key consideration when working with this compound is the selective functionalization of one bromine atom over the other. The electronic properties of the pyrazole ring render the C5 position generally more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial step in most cross-coupling reactions. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity, allowing for controlled mono- or di-functionalization.[5][6] Bulky ligands on the palladium catalyst, for instance, can favor reaction at the less sterically hindered C5 position.
Core Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for four essential palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These methods facilitate the formation of C-C, C-C (alkynyl), and C-N bonds, respectively, demonstrating the broad utility of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp2)-C(sp2) bonds.[7][8] It involves the coupling of an organoboron reagent (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a pre-catalyst like an XPhos Pd G2 complex is strategic as it readily forms the active Pd(0) species and the bulky XPhos ligand facilitates both the oxidative addition and the final reductive elimination step, while minimizing side reactions like debromination.[7] The base (e.g., K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
This protocol is optimized for the selective mono-arylation at the more reactive C5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-5-aryl-1-methyl-1H-pyrazole.
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G2 (2 mol%) | Efficient pre-catalyst with a bulky ligand promoting high activity and selectivity.[7] |
| Base | K₃PO₄ | Effective base for the transmetalation step. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common and effective solvent system for Suzuki reactions. |
| Temperature | 100 °C | Provides sufficient thermal energy for catalyst activation and reaction progression. |
| Equivalents of Boronic Acid | 1.2 | A slight excess ensures complete consumption of the pyrazole starting material for mono-arylation. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp2)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The Sonogashira coupling involves two interconnected catalytic cycles.[9] The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-65 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-bromo-5-alkynyl-1-methyl-1H-pyrazole.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A standard and effective catalyst for Sonogashira couplings.[9] |
| Co-catalyst | CuI (2 mol%) | Facilitates the formation of the copper acetylide for transmetalation.[9] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both the base and a co-solvent. |
| Solvent | Anhydrous THF | A suitable aprotic solvent for the reaction. |
| Temperature | Room Temperature to 65 °C | Often proceeds at room temperature, but gentle heating can increase the rate. |
Heck Reaction: Vinylation of the Pyrazole Core
The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[11][12] This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex organic molecules.
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond.[13] A subsequent β-hydride elimination step releases the substituted alkene product and a palladium hydride species. The base then regenerates the active Pd(0) catalyst.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the N-Methylation of 3,5-Dibromopyrazole
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the N-methylation of 3,5-dibromopyrazole. This document offers in-depth procedural details, explains the underlying chemical principles, and furnishes the necessary data for the successful synthesis and characterization of 1-methyl-3,5-dibromopyrazole.
Introduction: The Significance of N-Methylated Pyrazoles
N-methylated pyrazoles are a cornerstone of many pharmacologically active molecules and functional materials. The strategic placement of a methyl group on one of the pyrazole nitrogen atoms can significantly influence the compound's biological activity, solubility, and metabolic stability. 3,5-Dibromopyrazole serves as a versatile building block, and its N-methylation is a critical step in the synthesis of more complex derivatives.
The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is achieving regioselectivity, as methylation can occur at either of the two nitrogen atoms. However, the symmetrical nature of 3,5-dibromopyrazole simplifies this process, as both nitrogen atoms are chemically equivalent. Consequently, N-methylation is expected to yield a single product, 1-methyl-3,5-dibromopyrazole. This application note will focus on a robust and reproducible protocol for this transformation.
Reaction Mechanism and Rationale
The N-methylation of 3,5-dibromopyrazole proceeds via a nucleophilic substitution reaction. The pyrazole, being weakly acidic, is first deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the N-methylated product.
Caption: General reaction mechanism for the N-methylation of pyrazole.
The choice of base and solvent is crucial for the reaction's success. A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred to ensure complete deprotonation of the pyrazole. An aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.
Comparative Analysis of Methylating Agents
Several methylating agents can be employed for this transformation. The selection often depends on factors such as reactivity, safety, and cost.
| Methylating Agent | Formula | Key Advantages | Key Disadvantages |
| Methyl Iodide | CH₃I | Highly reactive, leading to faster reaction times. | Volatile, light-sensitive, and a potential alkylating carcinogen. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Less volatile and more cost-effective than methyl iodide. | Highly toxic and corrosive; requires careful handling. |
| Dimethyl Carbonate | (CH₃)₂CO₃ | "Green" methylating agent, less toxic and environmentally benign. | Generally requires higher temperatures and longer reaction times. |
For the purposes of this protocol, we will detail a procedure using methyl iodide, a common and effective laboratory-scale reagent.
Detailed Experimental Protocol
This protocol describes the N-methylation of 3,5-dibromopyrazole using methyl iodide and sodium hydride in DMF.
Materials and Equipment:
-
3,5-Dibromopyrazole (C₃H₂Br₂N₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Safety Precautions:
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl iodide (CH₃I) is toxic, a suspected carcinogen, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.
Caption: Step-by-step experimental workflow for the N-methylation of 3,5-dibromopyrazole.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-dibromopyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration can be around 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The product should have a higher Rf value than the starting material.
-
Once the reaction is complete, carefully quench the reaction by slowly adding water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude 1-methyl-3,5-dibromopyrazole can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective. The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed under reduced pressure.
Characterization of 1-Methyl-3,5-dibromopyrazole
The identity and purity of the synthesized 1-methyl-3,5-dibromopyrazole should be confirmed by spectroscopic methods.
Physical Properties:
| Property | Value |
| Molecular Formula | C₄H₄Br₂N₂ |
| Molecular Weight | 239.90 g/mol [1] |
| Boiling Point | 258.8 °C at 760 mmHg |
| Appearance | Typically a liquid or low-melting solid |
Spectroscopic Data (Predicted and Literature Values):
-
¹H NMR (CDCl₃): The spectrum is expected to show two singlets. One for the methyl protons (N-CH₃) and one for the proton on the pyrazole ring (C4-H).
-
δ (ppm) ~ 3.8 (s, 3H, N-CH₃)
-
δ (ppm) ~ 6.3 (s, 1H, C4-H)
-
-
¹³C NMR (CDCl₃): The spectrum should exhibit three distinct signals corresponding to the methyl carbon, the C4 carbon, and the two equivalent bromine-substituted carbons (C3 and C5).
-
δ (ppm) ~ 37 (N-CH₃)
-
δ (ppm) ~ 108 (C4)
-
δ (ppm) ~ 130 (C3 and C5)
-
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.
Troubleshooting and Key Considerations
-
Incomplete reaction: If the reaction does not go to completion, ensure that the DMF is anhydrous and that the sodium hydride is fresh and active. Increasing the equivalents of the base and methylating agent or extending the reaction time may also be beneficial.
-
Low yield: Poor yields can result from incomplete deprotonation, side reactions, or losses during workup and purification. Careful handling during the quenching and extraction steps is important.
-
Safety: The reaction generates hydrogen gas during the deprotonation step, so it must be performed in a well-ventilated fume hood with proper pressure equalization.
Conclusion
This application note provides a comprehensive and practical guide for the N-methylation of 3,5-dibromopyrazole. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize and characterize 1-methyl-3,5-dibromopyrazole, a valuable intermediate for further synthetic transformations in drug discovery and materials science.
References
Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-1-methyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals
Abstract
The pyrazole scaffold is a cornerstone in modern agrochemical design, forming the core of numerous high-performance fungicides, insecticides, and herbicides.[1][2][3] This guide provides an in-depth exploration of 3,5-dibromo-1-methyl-1H-pyrazole as a strategic and versatile building block for the synthesis of these complex molecules. We will dissect the unique reactivity conferred by the dibromo substitution pattern and provide detailed, field-proven protocols for its elaboration into advanced agrochemical intermediates. This document is intended for researchers, chemists, and process development scientists in the agrochemical industry, offering both a theoretical framework and practical, step-by-step methodologies.
Introduction: The Primacy of Pyrazoles in Crop Protection
Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their widespread adoption in crop protection.[4][5] A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), frequently incorporates a pyrazole-carboxamide core.[6][7] Prominent examples include Fluxapyroxad, Bixafen, and Pyraclostrobin, which exhibit broad-spectrum fungicidal activity.[8][9][10] The efficacy of these molecules is intrinsically linked to the specific substituents on the pyrazole ring, which modulate their binding affinity to the target enzyme, as well as their systemic properties within the plant.
This compound emerges as a highly valuable starting material due to the differential reactivity of its two bromine atoms. These halogens serve as versatile synthetic handles, allowing for the sequential and regioselective introduction of diverse chemical moieties through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This stepwise approach to functionalization is paramount for the efficient construction of complex agrochemical targets.
Table 1: Prominent Agrochemicals Featuring the Pyrazole Scaffold
| Agrochemical | Type | Mode of Action |
| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |
| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |
| Pyraclostrobin | Fungicide | Quinone outside Inhibitor (QoI) |
| Fipronil | Insecticide | GABA-gated chloride channel antagonist |
| Tebufenpyrad | Acaricide | Mitochondrial electron transport inhibitor (METI) |
Chemical Properties and Strategic Reactivity
The synthetic utility of this compound is rooted in the chemistry of its carbon-bromine bonds. The bromine atoms at the 3- and 5-positions of the pyrazole ring are excellent leaving groups, rendering the molecule highly susceptible to a range of transformations.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds readily participate in reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which are often critical for biological activity.
-
Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling, under specific conditions, the bromine atoms can be displaced by strong nucleophiles.
-
Lithiation and Subsequent Electrophilic Quench: The bromine atoms can undergo lithium-halogen exchange, typically with an organolithium reagent like n-butyllithium, to generate a nucleophilic pyrazolyl-lithium species. This intermediate can then be reacted with a wide variety of electrophiles to introduce functional groups such as formyl (-CHO), carboxyl (-COOH), or alkyl groups.
The presence of two bromine atoms allows for selective or sequential reactions, enabling a divergent approach to a library of analogs from a single starting material.
Core Synthetic Protocols
The following protocols are presented as robust starting points for the elaboration of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Regioselective Mon-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the selective substitution of one bromine atom with an aryl group, a key step in constructing the biphenyl moiety of fungicides like Fluxapyroxad. The selectivity for mono-arylation over di-arylation can often be controlled by using a slight excess of the dibromo-pyrazole relative to the boronic acid.
Workflow for Mon-Arylation:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 239.90 | 2.40 g | 10.0 |
| (Substituted)-Arylboronic Acid | - | 1.22 g | 8.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 231 mg | 0.2 (2 mol%) |
| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20.0 |
| 1,4-Dioxane | - | 40 mL | - |
| Deionized Water | - | 10 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (2.40 g, 10.0 mmol), the desired arylboronic acid (8.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Inerting: Bubble nitrogen gas through the stirred suspension for 15 minutes to degas the mixture.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-5-bromo-1-methyl-1H-pyrazole.
Protocol 2: Conversion of the Second Bromine to a Carboxylic Acid
This protocol outlines the conversion of the remaining bromine atom to a carboxylic acid group via lithium-halogen exchange followed by quenching with carbon dioxide. This sets the stage for the final amidation step.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add the 3-aryl-5-bromo-1-methyl-1H-pyrazole (e.g., 5.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas (from a cylinder or passed over a drying agent from dry ice) through the solution for 30 minutes.
-
Quenching: Slowly warm the reaction to room temperature and quench with 1 M hydrochloric acid (HCl) until the pH is ~2.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the crude 3-aryl-1-methyl-1H-pyrazole-5-carboxylic acid. This product can often be used in the next step without further purification.
Protocol 3: Amidation to Form the Final Pyrazole Carboxamide
This final step couples the pyrazole carboxylic acid with the target aniline to form the amide bond characteristic of many SDHI fungicides.
Amidation Workflow:
Caption: General workflow for pyrazole carboxamide synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Aryl-1-methyl-1H-pyrazole-5-carboxylic acid | - | 1.0 g | 4.0 (example) |
| Thionyl Chloride (SOCl2) | 118.97 | 0.4 mL | 5.6 |
| Target Aniline | - | 4.2 mmol | 1.05 equiv |
| Triethylamine (Et3N) | 101.19 | 0.84 mL | 6.0 |
| Dichloromethane (DCM) | - | 40 mL | - |
Step-by-Step Procedure:
-
Acid Chloride Formation: In a fume hood, suspend the pyrazole carboxylic acid (4.0 mmol) in dichloromethane (20 mL). Add thionyl chloride (0.4 mL, 5.6 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Heat the mixture to reflux for 2 hours. The solution should become homogeneous.
-
Removal of Excess Reagent: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Re-dissolve the residue in anhydrous dichloromethane (20 mL).
-
Coupling Reaction: In a separate flask, dissolve the target aniline (4.2 mmol) and triethylamine (0.84 mL, 6.0 mmol) in dichloromethane (20 mL). Cool this solution to 0 °C.
-
Addition: Slowly add the solution of the pyrazole acid chloride to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water (30 mL). Separate the organic layer, wash with 1 M HCl (20 mL), saturated sodium bicarbonate (NaHCO3) solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic intermediates. The protocols outlined herein provide a robust foundation for accessing a wide array of complex pyrazole-based agrochemicals. The ability to perform sequential, regioselective functionalization through well-established methodologies like the Suzuki-Miyaura coupling makes this building block particularly attractive for both discovery and process development. As the demand for novel, more effective, and environmentally benign crop protection agents continues to grow, the strategic application of such versatile building blocks will be more critical than ever.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 10. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
Application Notes & Protocols: 3,5-dibromo-1-methyl-1H-pyrazole as a Strategic Synthon for the Development of Potent Kinase Inhibitors
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. This guide focuses on the synthetic utility of 3,5-dibromo-1-methyl-1H-pyrazole, a versatile and strategically important building block for the construction of diverse kinase inhibitor libraries. We provide an in-depth analysis of its reactivity, focusing on regioselective cross-coupling strategies, and deliver detailed, field-proven protocols for the sequential functionalization of this synthon to generate advanced intermediates for drug discovery programs targeting kinases such as the PIM family.
Introduction: The Strategic Value of the Pyrazole Core
Protein kinases, as central regulators of cellular signaling, are prime targets for therapeutic intervention, particularly in oncology.[1] The pyrazole scaffold has emerged as a cornerstone in the design of kinase inhibitors due to its unique electronic and structural properties.[2] The arrangement of nitrogen atoms in the pyrazole ring allows it to act as both a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of the native ATP ligand.[3][4]
The subject of this guide, this compound, offers a distinct advantage for medicinal chemists. The two bromine atoms serve as versatile synthetic handles for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions.[5] The methyl group at the N1 position prevents undesired side reactions and provides a fixed substitution vector. Crucially, the differential reactivity of the C3 and C5 positions allows for controlled, sequential functionalization, enabling the systematic and efficient exploration of structure-activity relationships (SAR). This guide will elucidate the principles and practices for harnessing this differential reactivity to build potent kinase inhibitors.
Core Synthetic Strategy: Regioselective Functionalization
The primary synthetic challenge and opportunity presented by this compound is the ability to selectively functionalize one bromine atom in the presence of the other. Our extensive experience and literature precedent indicate that the C5-bromo position is generally more susceptible to initial palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. This regioselectivity is attributed to a combination of electronic and steric factors. The subsequent functionalization of the C3 position can then be achieved, typically through a different cross-coupling reaction like the Buchwald-Hartwig amination.[3][6]
This sequential approach is a powerful tool for building libraries of kinase inhibitors, as it allows for the independent variation of substituents at two key positions of the pyrazole core, which often correspond to the solvent-exposed and hinge-binding regions of the kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis
The overall synthetic workflow can be visualized as a two-step cross-coupling sequence. This modular approach is highly efficient for generating analogs for SAR studies.
Caption: Sequential cross-coupling workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. They include not only the procedural steps but also expert insights into the rationale behind the choice of reagents and conditions, expected outcomes, and troubleshooting guidance.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position
This protocol details the preferential coupling of an arylboronic acid at the more reactive C5 position of the pyrazole core. The choice of a relatively mild base and a standard palladium catalyst favors mono-arylation.
Reaction Scheme:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
Application Notes and Protocols for the Regioselective Bromination of 1-Methylpyrazole
Abstract
This comprehensive guide details the experimental procedure for the efficient and regioselective bromination of 1-methylpyrazole to yield 4-bromo-1-methylpyrazole. This protocol is tailored for researchers, scientists, and professionals in drug development who utilize halogenated heterocyclic scaffolds. We will delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, address critical safety considerations, and outline robust analytical methods for product characterization. The causality behind experimental choices is explained to ensure reproducibility and scalability.
Introduction: The Significance of Brominated Pyrazoles
Brominated pyrazoles, and specifically 4-bromo-1-methylpyrazole, are highly valuable intermediates in the synthesis of complex organic molecules.[1] Their utility stems from the versatility of the carbon-bromine bond, which readily participates in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1][2] This allows for the strategic introduction of diverse functional groups, making these compounds crucial building blocks in the development of novel pharmaceuticals and agrochemicals. The pyrazole core itself is a prevalent motif in many biologically active compounds.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 1-methylpyrazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The pyrazole ring is an electron-rich aromatic system, susceptible to attack by electrophiles. In this protocol, N-bromosuccinimide (NBS) serves as the electrophilic bromine source, acting as a "Br+" synthon.[3] The reaction is highly regioselective, with the electrophilic attack occurring preferentially at the C4 position. This selectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic.[4][5][6]
The general mechanism can be summarized as follows:
-
Generation of the Electrophile: In the presence of a proton source, NBS is polarized, rendering the bromine atom electrophilic.
-
Nucleophilic Attack: The electron-rich pyrazole ring attacks the electrophilic bromine of NBS, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base, such as water or the succinimide anion, removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, 4-bromo-1-methylpyrazole, along with succinimide as a byproduct.[3]
Detailed Experimental Protocol
This protocol is optimized for the synthesis of 4-bromo-1-methylpyrazole using N-bromosuccinimide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-Methylpyrazole | ≥98% | Commercially Available | --- |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Should be recrystallized from water if it appears yellow. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Other solvents like DMF or water can also be used.[3][7] |
| Diethyl ether | Reagent Grade | Commercially Available | --- |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | --- |
| Saturated Sodium Chloride Solution (Brine) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | --- |
| Round-bottom flask | --- | --- | Appropriately sized for the reaction scale. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpyrazole (1.0 equivalent) in dichloromethane. Stir the solution at room temperature until the pyrazole is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.
-
Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.[3] Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: After the addition of NBS is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[3] Subsequently, allow the reaction to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).[3]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally with saturated brine.[3]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3] It is important to use low-temperature concentration as the product has a relatively low boiling point.[2][7]
-
Purification: The crude product, which may be a colorless to light yellow liquid or an oily residue, can be further purified.[2][7][8] Trituration of the oily residue with light petroleum ether can induce solidification.[3] If an oily product persists, purification by sublimation may be effective.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-bromo-1-methylpyrazole.
Safety and Handling
4.1. Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[9] It is also an oxidizing agent and may intensify fire.[10] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9][11] Avoid dust formation and work in a well-ventilated fume hood.[9][10]
-
Bromine (if used as an alternative): Bromine is highly corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[12][13] All manipulations involving liquid bromine must be carried out in a chemical fume hood with readily accessible safety shower and eyewash stations.[12]
-
Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
4.2. General Laboratory Safety:
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Dispose of chemical waste in accordance with institutional and local regulations.
Characterization of 4-Bromo-1-methylpyrazole
Proper characterization of the final product is essential to confirm its identity and purity.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless to light yellow liquid or white solid[2][3][7] |
| Molecular Formula | C₄H₅BrN₂ |
| Molecular Weight | 161.00 g/mol |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the regioselectivity of the bromination. The disappearance of the signal corresponding to the C4-H of 1-methylpyrazole and the presence of signals for the C3-H, C5-H, and N-methyl protons are expected. The chemical shifts will be influenced by the bromine substituent.[14]
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shift of the C4 carbon will be significantly affected by the attached bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient NBS or reaction time. | Add a slight excess of NBS (up to 1.2 equivalents). Extend the reaction time and monitor by TLC. |
| Formation of di-brominated products | Excess brominating agent or elevated temperature. | Use no more than 1.1 equivalents of NBS. Maintain a low reaction temperature during the addition of NBS. |
| Oily product that does not solidify | Presence of residual solvent (e.g., DMF if used) or impurities. | Ensure complete removal of the solvent under vacuum.[8] Attempt purification by column chromatography or sublimation.[8] |
| Low yield | Loss of product during work-up due to its volatility. | Use a rotary evaporator at a low temperature and reduced pressure.[2][7] Ensure efficient extraction. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 4-bromo-1-methylpyrazole, a key intermediate for further chemical transformations. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently prepare this valuable compound for applications in drug discovery and materials science.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. chembk.com [chembk.com]
- 3. books.rsc.org [books.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Bromine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 3,5-dibromo-1-methyl-1H-pyrazole, a crucial building block in pharmaceutical and materials science. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your synthetic outcomes.
Overview of the Synthesis
The synthesis of this compound typically involves the N-methylation of 3,5-dibromo-1H-pyrazole. The parent heterocycle, 3,5-dibromo-1H-pyrazole, is a versatile intermediate itself, often utilized in cross-coupling reactions to introduce diverse functionalities.[1] The bromine atoms at the 3 and 5 positions are excellent leaving groups, making the molecule highly reactive towards nucleophilic substitution.[1]
A common synthetic approach begins with the bromination of a pyrazole precursor followed by N-methylation. The choice of brominating agent and reaction conditions is critical to control regioselectivity and minimize side-product formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: Low yield of the desired this compound.
Possible Causes & Solutions:
-
Incomplete N-methylation: The N-H proton of 3,5-dibromo-1H-pyrazole is acidic and can be readily deprotonated by a suitable base.[2] However, incomplete deprotonation or insufficient reactivity of the methylating agent can lead to low conversion.
-
Solution: Ensure the use of a strong enough base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., THF, DMF) to fully deprotonate the pyrazole. Use a reactive methylating agent like methyl iodide or dimethyl sulfate. Monitor the reaction progress by TLC to ensure completion.
-
-
Side Reactions: Over-methylation or reaction at other sites can reduce the yield of the target molecule.
-
Solution: Control the stoichiometry of the methylating agent carefully. Adding the methylating agent slowly at a controlled temperature can minimize side reactions.
-
-
Suboptimal Reaction Temperature: Temperature control is crucial, especially during exothermic steps.[3]
-
Solution: Maintain the recommended reaction temperature. For the N-methylation step, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can improve selectivity and yield.
-
Q2: Formation of isomeric impurities, such as 3,4-dibromo-1-methyl-1H-pyrazole or 4,5-dibromo-1-methyl-1H-pyrazole.
Possible Causes & Solutions:
-
Incorrect Bromination of the Pyrazole Core: The C4 position of the pyrazole ring is the most electron-rich and therefore highly susceptible to electrophilic aromatic substitution.[4] Direct bromination of 1-methylpyrazole can lead to a mixture of brominated products.
-
Solution: To achieve the desired 3,5-dibromination, it's often preferable to start with a pre-functionalized pyrazole or use a synthetic route that directs the bromination to the 3 and 5 positions. For instance, starting from 3,5-dibromo-1H-pyrazole and then performing N-methylation ensures the correct isomer.
-
Q3: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Presence of Unreacted Starting Materials or Side Products: Closely related impurities can co-elute with the product during chromatography.
-
Solution:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction until the starting material is fully consumed.
-
Work-up Procedure: A proper aqueous work-up can help remove some impurities. Washing the organic layer with a mild base can remove acidic impurities, while an acid wash can remove basic impurities.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of this compound?
A: A common and efficient route starts with 3,5-dibromo-1H-pyrazole, which is then N-methylated. This avoids issues with regioselectivity during the bromination step.
Q: What are the key safety precautions to consider during this synthesis?
A:
-
Brominating agents (e.g., bromine, N-bromosuccinimide) are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methylating agents (e.g., methyl iodide, dimethyl sulfate) are toxic and potential carcinogens. Handle with extreme care and appropriate PPE.
-
Strong bases like sodium hydride are pyrophoric and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
Q: How can I confirm the structure of my final product?
A: The structure of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will show the characteristic peaks for the methyl group and the pyrazole ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
Experimental Protocols
Protocol 1: N-methylation of 3,5-dibromo-1H-pyrazole
This protocol outlines a general procedure for the N-methylation of 3,5-dibromo-1H-pyrazole.
Materials:
-
3,5-dibromo-1H-pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 3,5-dibromo-1H-pyrazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 3,5-dibromo-1H-pyrazole : 1.2 eq NaH : 1.1 eq CH₃I |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | ~12-16 hours |
| Typical Yield | 80-95% |
Visualizing the Workflow
A streamlined workflow is essential for reproducible results. The following diagram illustrates the key stages of the synthesis and purification process.
References
Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Pyrazoles
Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal yields and regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselective N-methylation of unsymmetrically substituted pyrazoles so challenging?
The primary difficulty in the N-methylation of pyrazoles stems from the presence of two adjacent nitrogen atoms within the aromatic ring. These nitrogens often exhibit similar nucleophilicity and steric environments, making it difficult to control which one attacks the methylating agent.[1][2] This frequently leads to the formation of a mixture of N1 and N2 regioisomers, which can be challenging to separate and reduces the yield of the desired product.[3][4] The final isomeric ratio is a delicate balance of steric effects, electronic properties of the pyrazole substituents, and the specific reaction conditions employed.[2]
Q2: What are the most common methylating agents, and how do I choose the right one?
The choice of methylating agent is arguably the most critical factor in controlling the regioselectivity of the reaction.
-
Traditional Reagents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are widely used due to their high reactivity and availability. However, they are small, highly electrophilic molecules and typically show poor regioselectivity, often yielding close to a 1:1 mixture of isomers, though ratios up to 3:1 (N1/N2) are sometimes observed.[1] They are best suited for symmetrically substituted pyrazoles or when a mixture of isomers is acceptable.
-
Masked & Sterically Hindered Reagents: To overcome the limitations of traditional agents, sterically bulky "masked" methylating agents have been developed. A leading strategy involves using α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane.[5] These reagents introduce a large silyl group that sterically directs the alkylation to the less hindered N1 position. The silyl group is then cleaved in a subsequent step to reveal the methyl group.[1][6][7] This approach can dramatically improve N1 selectivity, achieving ratios from 92:8 to greater than 99:1.[8][9][10]
-
Biocatalytic Reagents: For ultimate selectivity, engineered methyltransferase enzymes can be employed. These biocatalysts can achieve exceptionally high regioselectivity (>99:1) under mild reaction conditions, although this is a more specialized technique.[1][11]
Q3: How do solvent and base selection impact the outcome of the reaction?
Solvent and base are critical parameters that modulate the reactivity of the pyrazole anion and can significantly influence the isomeric ratio.[2][12]
-
Solvent: The polarity of the solvent is a key consideration. Polar aprotic solvents like DMSO, DMF, and THF are commonly used.[12][13] DMSO, in particular, has been shown to favor N1-alkylation in combination with bases like K₂CO₃.[14] In some systems, highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[3][14]
-
Base: The base deprotonates the pyrazole's N-H, forming the pyrazolate anion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium bis(trimethylsilyl)amide (KHMDS).[1][12][13] The choice of base can alter the aggregation state and the counter-ion of the pyrazolate, which in turn can influence which nitrogen atom is more available for alkylation.[2] Stronger, bulkier bases like KHMDS are often used with specialized reagents like α-halomethylsilanes.[13]
Q4: How can I reliably distinguish between the N1 and N2 methylated isomers?
Unambiguous characterization of the resulting regioisomers is essential. A combination of spectroscopic techniques is the most robust approach.
-
NMR Spectroscopy: This is the most powerful tool. While 1D ¹H and ¹³C NMR will show distinct spectra for each isomer, 2D NMR experiments are often required for definitive assignment. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful, as it can show through-space correlations between the protons of the newly installed N-methyl group and the protons on the substituents at the C3 or C5 positions of the pyrazole ring, confirming their proximity.[4][15]
-
Chromatography: HPLC and GC can separate the two isomers, which will have different retention times.[13][15] Coupling these techniques with Mass Spectrometry (MS) helps confirm that the separated peaks are indeed isomers with the same molecular weight.[16]
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the absolute, unambiguous structure of an isomer.
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Mixed N1/N2 Isomers)
Probable Cause: This is the most common issue, arising from the similar reactivity of the two pyrazole nitrogens. The chosen reaction conditions do not sufficiently differentiate between the two sites.
Solutions:
-
Change the Methylating Agent: This is the most impactful change. If you are using MeI or DMS and getting a mixture, switch to a sterically bulky masked reagent like (chloromethyl)triisopropoxysilane. This physically blocks the more hindered nitrogen, forcing methylation at the N1 position.[1][5]
-
Optimize the Solvent: Screen a range of solvents. If you are using a standard solvent like THF or acetone with little success, try a more polar aprotic solvent like DMSO or DMF.[12][14] For certain substrates, fluorinated alcohols (e.g., TFE) can significantly enhance selectivity.[3]
-
Screen Different Bases: The counter-ion of the base can influence regioselectivity. Try switching from a sodium-based base (NaH) to a potassium-based one (K₂CO₃, KHMDS), or vice-versa.[2][12]
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product, though this may require longer reaction times.
Issue 2: Low or No Product Yield
Probable Cause: Low yield can result from incomplete reaction, degradation of starting materials or products, or competing side reactions.[14]
Solutions:
-
Verify Deprotonation: Ensure your base is sufficiently strong and active to deprotonate the pyrazole. If using NaH, ensure it is fresh (stored under mineral oil, not appearing as a white powder). Consider switching to a stronger base like KHMDS or t-BuOK.[12]
-
Increase Temperature: Many N-methylation reactions require heat to proceed at a reasonable rate. For example, the α-halomethylsilane method is typically run at 60 °C.[13] Monitor the reaction for potential decomposition at higher temperatures.
-
Check Reagent Stoichiometry: Ensure you are using a slight excess (1.2-1.5 equivalents) of both the base and the methylating agent. Using insufficient reagents will lead to incomplete conversion.[13][14]
-
Extend Reaction Time: Monitor the reaction by TLC or LCMS to ensure it has gone to completion. Some combinations of substrates and reagents may be sluggish and require extended reaction times.[14]
Issue 3: Difficulty Purifying Product from Regioisomeric Mixture
Probable Cause: The N1 and N2 isomers often have very similar polarities, making them co-elute during standard silica gel chromatography.[17]
Solutions:
-
Optimize Chromatography:
-
Normal Phase: Test a variety of solvent systems. Sometimes a switch from ethyl acetate/hexanes to a system containing dichloromethane or a small amount of methanol can improve separation.
-
Reverse Phase: If available, preparative reverse-phase HPLC (C18 column) is often very effective at separating regioisomers that are difficult to resolve on silica.[17]
-
-
Crystallization: If the product is a solid, attempt recrystallization from various solvents. It is possible that one isomer will selectively crystallize out of the mixture.
-
Salt Formation: React the isomeric mixture with an acid (like HCl or H₂SO₄) to form the corresponding salts. The different isomers may have different salt solubilities, allowing for separation by crystallization or precipitation.[18]
Data & Condition Summary Tables
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Typical Reagent | Typical N1/N2 Selectivity | Advantages | Disadvantages |
| Traditional Alkyl Halide | Methyl Iodide (MeI) | 3:1 to 1:1[1] | Inexpensive, high reactivity | Poor regioselectivity, toxic |
| Traditional Dialkyl Sulfate | Dimethyl Sulfate (DMS) | 3:1 to 1:1 | Inexpensive, less volatile than MeI | Poor regioselectivity, highly toxic |
| Masked Silane Reagent | (Chloromethyl)triisopropoxysilane | 92:8 to >99:1[1][6][7] | Excellent N1-selectivity, bench-stable reagent | Two-step process, higher reagent cost |
| Biocatalytic | Engineered Methyltransferase | >99:1[1][11] | Exceptional regioselectivity, mild conditions | Requires specialized enzymes and setup |
Table 2: Influence of Reaction Parameters on N-Methylation
| Parameter | Variation | General Effect on Regioselectivity & Yield | Rationale |
| Solvent | THF → DMSO → TFE | Increasing polarity can significantly improve regioselectivity.[3][14] | Solvent polarity affects the dissociation and solvation of the pyrazolate ion pair, exposing one nitrogen site more favorably. |
| Base | K₂CO₃ → NaH → KHMDS | Stronger bases ensure complete deprotonation, improving yield.[12] Counter-ion (K⁺ vs Na⁺) can alter selectivity.[2] | The nature of the ion pair influences the nucleophilicity and steric accessibility of the N1 and N2 positions. |
| Temperature | Room Temp → 60 °C → Reflux | Higher temperatures increase reaction rate and yield, but may decrease selectivity.[14] | Provides activation energy but can overcome the small energy differences that dictate selectivity. |
Experimental Protocols
Protocol 1: General N-Methylation with Methyl Iodide
(Note: This protocol is expected to yield a mixture of regioisomers for unsymmetrical pyrazoles.)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted pyrazole (1.0 equiv).
-
Solvent & Base: Add anhydrous DMF or DMSO (approx. 0.1 M concentration) followed by powdered potassium carbonate (K₂CO₃, 1.5 equiv).
-
Reagent Addition: Stir the suspension vigorously for 15-30 minutes. Add methyl iodide (MeI, 1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor by TLC or LCMS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the isomers, if possible.
Protocol 2: Highly N1-Selective Methylation using an α-Halomethylsilane[13]
This two-step, one-pot procedure is adapted from the highly selective method reported by Yang and Dalton.[1]
-
Setup: In a vial under an inert atmosphere, add the 3-substituted pyrazole (1.0 equiv, e.g., 1.5 mmol).
-
Deprotonation: Add anhydrous DMSO (e.g., 2.5 mL) and a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.2 - 1.5 equiv). Place the vial in a pre-heated block at 60 °C and stir for 30 minutes.
-
Alkylation: To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv) and continue stirring at 60 °C. The formation of the bulky silyl-methyl intermediate is typically complete within 2-4 hours. Monitor by LCMS.
-
Protodesilylation: Once the starting pyrazole is consumed, add water (approx. 10 volumes relative to the starting mass) followed by a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.0 equiv).
-
Reaction Completion: Continue stirring at 60 °C for 2-4 hours until the silyl intermediate is fully converted to the N-methyl pyrazole product.
-
Workup & Purification: Cool the reaction. Dilute with water and extract with an organic solvent. The product may be lost in aqueous washes if it is highly polar.[1] Dry the combined organic layers and concentrate. Purify by flash chromatography to yield the highly enriched N1-methylated pyrazole.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-dibromo-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important heterocyclic building block. The pyrazole core is a privileged scaffold in many biologically active molecules, making robust and scalable syntheses critical for drug discovery and development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, practical problems you may encounter during synthesis.
Issue 1: Poor Regioselectivity and Low Yield During Bromination of 1-methyl-1H-pyrazole
Question: "We are attempting a direct bromination of 1-methyl-1H-pyrazole and are observing significant formation of the 4-bromo and 3,4,5-tribromo impurities, leading to a low yield of the desired 3,5-dibromo product. How can we improve selectivity?"
Answer: This is a classic challenge in the electrophilic substitution of pyrazoles. The C4 position is often highly activated and can compete with, or even be favored over, the C3 and C5 positions, especially under harsh conditions.[2] Here is a breakdown of the causes and solutions:
Probable Causes:
-
Harsh Brominating Agent: Using neat molecular bromine (Br₂) can be too reactive, leading to over-bromination and poor selectivity.[3]
-
High Temperature: Increased reaction temperatures often decrease selectivity and promote the formation of thermodynamically stable, but undesired, poly-brominated species.
-
Inappropriate Solvent: The solvent plays a crucial role in modulating the reactivity of the brominating agent and the pyrazole substrate.
Recommended Solutions:
-
Choice of Brominating Agent: Switch from molecular bromine to N-Bromosuccinimide (NBS). NBS is a solid, making it easier and safer to handle at scale, and it provides a slower, more controlled release of electrophilic bromine, which often enhances regioselectivity.[4][5]
-
Solvent and Temperature Control: Perform the reaction in a suitable solvent at controlled temperatures. Dichloromethane (DCM) or acetonitrile at 0 °C to room temperature is a good starting point. Avoid high-temperature reflux conditions.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use approximately 2.0 - 2.2 equivalents of NBS. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-bromination.
Experimental Protocol: Selective Dibromination with NBS
-
Dissolve 1-methyl-1H-pyrazole (1.0 eq) in acetonitrile (10-15 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-Bromosuccinimide (2.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by HPLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine.
-
Proceed with standard aqueous work-up and extraction.
Issue 2: Runaway Exotherm During Large-Scale Bromination
Question: "During our pilot-scale bromination using molecular bromine, we experienced a significant and dangerous exotherm that was difficult to control. What are the best practices for managing thermal safety at scale?"
Answer: Thermal runaway is a critical safety hazard in bromination reactions, which are notoriously exothermic.[6] Poor heat dissipation at larger scales is a common cause of accidents.[7] A multi-faceted approach focusing on reagent control, heat transfer, and process design is essential.
Probable Causes:
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up, making it harder for the reactor jacket to remove heat efficiently.[8]
-
Rapid Reagent Addition: Adding the brominating agent too quickly generates heat faster than it can be removed.
-
High Concentration: Running the reaction at a very high concentration increases the energy output per unit volume.
Recommended Solutions:
-
Engineered Controls:
-
Slow, Controlled Addition: Use a syringe pump or a dosing pump for the controlled, subsurface addition of the brominating agent (e.g., a solution of Br₂ in the reaction solvent). This is the single most important factor in controlling the exotherm.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system adequate for the scale and the total heat of reaction. Perform a reaction calorimetry study if possible to quantify the thermal output.
-
-
Process Modifications:
-
Use a Milder Reagent: As mentioned previously, switching to NBS can result in a less aggressive thermal profile.[4]
-
Dilution: Decrease the concentration of the reaction. While this increases solvent volume, it provides a larger thermal mass to absorb the heat generated.
-
Continuous Flow Chemistry: For industrial-scale production, consider a continuous flow setup.[6] In a flow reactor, small amounts of reagents react at any given time, providing superior heat transfer and inherently safer operation by minimizing the volume of hazardous reacting material.[6][9]
-
Workflow for Mitigating Thermal Risk ```dot
graph "Thermal_Safety_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
Start [label="Exotherm Detected"]; Analysis [label="Analyze Cause:\n- Addition Rate Too High?\n- Cooling Inadequate?\n- Concentration Too High?"]; Solutions [label="Implement Solutions"]; Control [label="Engineered Controls:\n- Slow Reagent Addition\n- Improve Cooling Capacity", fillcolor="#34A853"]; Process [label="Process Changes:\n- Dilute Reaction\n- Switch to NBS\n- Consider Flow Chemistry", fillcolor="#FBBC05"]; Verify [label="Verify Safety & Performance\n(Pilot Run / Calorimetry)", fillcolor="#EA4335"];
Start -> Analysis; Analysis -> Solutions; Solutions -> Control; Solutions -> Process; Control -> Verify; Process -> Verify; }
Caption: The two primary synthetic pathways to the target molecule.
Q2: What are the key safety differences between using molecular bromine (Br₂) and N-Bromosuccinimide (NBS) at an industrial scale?
A2: The safety considerations are vastly different and represent a critical decision point for process development.
-
Molecular Bromine (Br₂):
-
Physical Hazard: Highly volatile, corrosive, and toxic liquid. R[6]equires specialized handling equipment (e.g., closed systems, scrubbers) to prevent the release of toxic vapors.
-
Reactivity Hazard: Extremely reactive, leading to strong exotherms that can cause runaway reactions. [6] * Storage: Requires storage in corrosion-resistant containers in a well-ventilated, isolated area.
-
-
N-Bromosuccinimide (NBS):
-
Physical Hazard: Crystalline solid, non-volatile, and significantly easier to handle and weigh. W[3]hile still an irritant, it does not pose the same inhalation risk as Br₂.
-
Reactivity Hazard: Generally provides a more controlled bromination with a milder thermal profile. However, it can decompose exothermically at elevated temperatures, so it should not be heated indiscriminately.
-
Byproducts: The reaction produces succinimide as a byproduct, which must be removed during work-up but is relatively benign.
-
For scale-up, NBS is almost always the preferred choice from a safety and handling perspective, unless specific reactivity that only Br₂ can provide is required.
[6]---
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring the final product meets purity specifications?
A3: A robust analytical package is crucial for a successful and reproducible synthesis.
-
Reaction Monitoring:
-
HPLC (High-Performance Liquid Chromatography): The most powerful tool for this application. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient can effectively separate the starting material, intermediates, the desired product, and any regioisomeric or over-brominated byproducts.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile components and confirming the mass of the product and impurities, especially for isomer identification.
-
TLC (Thin-Layer Chromatography): Good for quick, qualitative checks of reaction progress, but should not be relied upon for quantitative analysis or isomer separation.
-
-
Final Product QC:
-
HPLC: To determine purity (area % is standard).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity. The chemical shifts of the C4-H proton and the N-methyl group will be distinct for the N1 and N2 isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for two bromine atoms.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Temperature for Selective Bromination
Welcome to the Technical Support Center for Selective Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature management in bromination reactions. Here, we provide in-depth answers to common questions and troubleshooting strategies to help you achieve optimal selectivity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature fundamentally influence the selectivity of bromination reactions?
Reaction temperature is a critical parameter that dictates the outcome of a bromination reaction by influencing both reaction kinetics and thermodynamics. Lower temperatures generally favor the kinetically controlled product, which is the product that forms the fastest.[1][2] Conversely, higher temperatures provide enough energy to overcome activation barriers, allowing the reaction to reach equilibrium and favor the thermodynamically more stable product.[3][4] This principle is crucial for controlling regioselectivity, especially in aromatic and benzylic brominations.[5][6]
Q2: I'm observing poor regioselectivity in my electrophilic aromatic bromination. What temperature adjustments should I consider?
Poor regioselectivity in electrophilic aromatic bromination often arises from the reaction temperature being too high, which can lead to the formation of a mixture of isomers.[7] To enhance the formation of a specific regioisomer, particularly the kinetically favored one, it is advisable to perform the reaction at a significantly lower temperature.[6][7] For instance, in the bromination of activated aromatic compounds like catechol, conducting the reaction at -30°C can lead to a 100% yield of the para-brominated product, whereas running the reaction at room temperature would likely produce a mixture of ortho and para isomers.[7][8] For deactivated aromatic systems, such as nitrobenzene, elevated temperatures are necessary to drive the reaction, but careful control is still required to manage selectivity.[9]
Q3: My benzylic bromination with N-Bromosuccinimide (NBS) is resulting in a low yield of the desired monobrominated product and significant amounts of dibrominated byproducts. How can temperature management help?
This is a common issue in benzylic brominations and is often a direct consequence of inadequate temperature control.[5]
-
Low Monobromination Yield: If you are observing a low conversion of your starting material, the reaction temperature may be too low to efficiently initiate the radical chain reaction.[5] A gradual increase in temperature, for instance in 10°C increments, can improve the reaction rate.[5] For some substrates, temperatures up to 80°C may be necessary.[5]
-
Formation of Dibrominated Byproducts: The formation of dibrominated products is favored at higher temperatures.[5] To improve selectivity for the monobrominated compound, lowering the reaction temperature is crucial.[5] For highly reactive substrates, conducting the reaction at 0°C can provide excellent control and selectivity.[5] In a continuous flow reactor study, increasing the temperature from 40°C to 60°C led to a significant decrease in selectivity for the monobrominated product from 99% to 93%.[5][10]
Q4: Why is free-radical bromination generally more selective than chlorination, and how does temperature play a role?
The higher regioselectivity of free-radical bromination compared to chlorination is explained by Hammond's postulate.[7] The hydrogen abstraction step in bromination is endothermic, meaning the transition state is "late" and resembles the alkyl radical product.[7] Consequently, the stability of the resulting radical (tertiary > secondary > primary) has a significant impact on the activation energy, leading to greater selectivity.[7] In contrast, the hydrogen abstraction in chlorination is exothermic, with an "early" transition state that resembles the reactants, making it less sensitive to the stability of the radical intermediate.[7] While higher temperatures generally decrease selectivity in all free-radical halogenations, the inherent selectivity of bromination makes it a more controllable process.[11]
Q5: When brominating phenols, how does temperature affect the product distribution?
The bromination of phenols is highly sensitive to reaction conditions, including temperature. Generally, the hydroxyl group is a strong activating group, directing bromination to the ortho and para positions.[12] At lower temperatures, it is easier to control the reaction to achieve selective monobromination. As the temperature increases, the rate of reaction increases, and there is a higher tendency for polybromination to occur, leading to the formation of di- or tri-brominated phenols.[13] In some cases, higher temperatures can also alter the ortho/para ratio.[13]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers in Electrophilic Aromatic Bromination
| Possible Cause | Troubleshooting & Optimization |
| Reaction temperature is too high. | Lower the reaction temperature significantly. For many electrophilic aromatic brominations, especially with activated rings, temperatures between -78°C and 0°C are recommended to favor the kinetic product.[6] A temperature screening experiment is advisable to find the optimal balance between reaction rate and selectivity. |
| Exothermic reaction is uncontrolled. | Many bromination reactions are exothermic. Ensure efficient stirring and use a suitable cooling bath (e.g., ice-water, dry ice/acetone) to maintain a constant internal temperature. Add the brominating agent slowly and portion-wise to control the heat generated.[5] |
| Solvent effects. | The polarity of the solvent can influence regioselectivity. Consider screening a range of solvents with varying polarities to determine the optimal conditions for your specific substrate. |
Issue 2: Low Conversion or Over-reaction in Benzylic Bromination
| Possible Cause | Troubleshooting & Optimization |
| Low Conversion Rate. | The reaction temperature may be too low, resulting in slow kinetics. Gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC or GC-MS to avoid over-bromination.[5] For unreactive substrates, higher temperatures (up to 80°C) may be required.[5] |
| Formation of Multiple Byproducts (e.g., dibromination). | High reaction temperatures decrease selectivity. Lowering the temperature can significantly improve the yield of the monobrominated product.[5] For reactive substrates, conducting the reaction at 0°C can provide excellent control.[5] Ensure efficient stirring to dissipate heat and prevent localized overheating. |
| Incorrect initiation. | Free-radical bromination requires proper initiation, which can be thermal or photochemical. Ensure your reaction is at the appropriate temperature for thermal initiation (often the reflux temperature of the solvent) or that your light source is adequate for photochemical initiation.[5] |
Experimental Protocols
Protocol 1: Highly Regioselective Bromination of Catechol
This protocol demonstrates the use of low temperature to achieve high para-selectivity in the bromination of an activated aromatic ring.[7][8]
Materials:
-
Catechol
-
N-Bromosuccinimide (NBS)
-
Fluoroboric acid (HBF₄)
-
Acetonitrile
Procedure:
-
Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).[7][8]
-
Slowly add N-bromosuccinimide and a catalytic amount of fluoroboric acid to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature overnight.
-
Upon completion (monitored by TLC), quench the reaction and proceed with a standard aqueous workup and purification to yield 4-bromobenzene-1,2-diol.[7]
Protocol 2: Temperature-Controlled Benzylic Bromination
This general protocol outlines the key steps for controlling temperature during a typical benzylic bromination using NBS.
Materials:
-
Benzylic substrate
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, if not using photochemical initiation)
-
Anhydrous solvent (e.g., acetonitrile or a suitable alternative)
Procedure:
-
Ensure all glassware is dry.
-
Dissolve the benzylic substrate in the chosen solvent in a flask equipped with a reflux condenser (if heating) and a magnetic stirrer.
-
Add NBS and the radical initiator (if required).
-
For thermally initiated reactions, bring the mixture to the desired temperature (e.g., reflux) using a heating mantle with a temperature controller. For photochemical reactions, maintain the desired temperature (e.g., room temperature or 0°C) using a cooling bath and irradiate with a suitable light source.[5]
-
Stir the mixture vigorously to ensure even heat distribution.[5]
-
Monitor the reaction progress closely using TLC or GC-MS.
-
Upon completion, cool the reaction mixture and proceed with the appropriate workup to isolate the product.
Visualizations
Kinetic vs. Thermodynamic Control in Bromination
The following diagram illustrates the fundamental concept of how temperature influences the product distribution in a reaction with competing kinetic and thermodynamic pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.ucr.edu [chemistry.ucr.edu]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic routes effectively.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that commonly arise during pyrazole synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your reactions.
I. Low or No Product Yield
Low or nonexistent yield is one of the most common and frustrating issues in synthesis. Let's break down the potential culprits and how to address them.
Q1: I'm performing a Knorr pyrazole synthesis and getting a very low yield. What are the primary factors I should investigate?
Low yields in the Knorr synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can often be traced back to a few key areas.[1]
A1: Key Troubleshooting Areas for Knorr Pyrazole Synthesis:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can significantly interfere with the reaction.[2]
-
Recommendation: Ensure the purity of your starting materials. Recrystallize or purify them if necessary before setting up the reaction.[2]
-
-
Reaction Conditions (pH, Temperature, and Time): The Knorr synthesis is often acid-catalyzed.[1] However, the optimal pH, temperature, and reaction time are highly substrate-dependent.
-
pH: While acidic conditions are generally favorable, excessively strong acids can lead to side reactions or degradation of starting materials.[3] A weak acid like acetic acid is often sufficient to catalyze the reaction.[4][5]
-
Temperature: Some reactions proceed smoothly at room temperature, while others require heating to go to completion.[2] However, prolonged heating at high temperatures can lead to decomposition.[6]
-
Reaction Time: It's crucial to monitor the reaction's progress. Stopping the reaction too early will result in incomplete conversion, while extending it unnecessarily can lead to the formation of byproducts.
-
Recommendation: Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.[2]
-
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.[2]
Q2: My Paal-Knorr synthesis of a substituted pyrrole is giving a low yield. What are the most common causes for this specific reaction?
The Paal-Knorr synthesis, which is used to create substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, shares some troubleshooting principles with the Knorr pyrazole synthesis, but with some unique considerations.[8][9]
A2: Common Causes for Low Yield in Paal-Knorr Pyrrole Synthesis:
-
Improper pH: This is a critical factor in the Paal-Knorr synthesis. The reaction should ideally be conducted under neutral or weakly acidic conditions.[5][9] If the pH drops below 3, the formation of furan byproducts can become a significant competing reaction, leading to a drastic reduction in your pyrrole yield.[5]
-
Catalyst Choice: The type and amount of acid catalyst are crucial. While catalysis is generally needed, excessively strong acidic conditions can favor furan formation.[10]
-
Purity of the 1,4-Dicarbonyl Compound: Impurities in your dicarbonyl starting material can lead to the formation of undesired side products, which will lower the overall yield of your target pyrrole.[5] It is highly recommended to use purified 1,4-dicarbonyl compounds.[5]
-
Nature of the Amine Substrate: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[10] Similarly, sterically hindered amines can impede the reaction.[10]
II. Formation of Multiple Products and Purification Challenges
The formation of multiple products, particularly regioisomers, is a frequent challenge in pyrazole synthesis, leading to complex purification steps.
Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what's the best way to separate the isomers?
The formation of regioisomers is a well-known challenge, especially when using unsymmetrical starting materials like a nonsymmetrical 1,3-diketone in a Knorr synthesis.[3][7]
A3: Controlling and Separating Regioisomers:
-
Controlling Regioselectivity:
-
Electronic and Steric Effects: The regiochemical outcome is influenced by both the electronic and steric properties of the substituents on your starting materials. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack, while bulky substituents can direct the reaction to the less sterically hindered carbonyl group.[3]
-
Reaction Conditions: This is often the most critical factor you can control.[3]
-
Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[7]
-
pH: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[3]
-
Catalyst: In some cases, the choice of catalyst can influence regioselectivity.[2] For example, Ag2CO3 has been used to control the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles.[11]
-
-
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[2]
-
Q4: I'm observing unexpected side products in my reaction mixture. What are some common side reactions in pyrazole synthesis?
Beyond regioisomers, other side reactions can complicate your synthesis and purification.
A4: Common Side Reactions and Byproducts:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially with a deactivated hydrazine.[6] Ensure sufficient reaction time and temperature to promote the final cyclization and dehydration step.[6]
-
Formation of Furan Derivatives: In the Paal-Knorr synthesis for pyrroles, furan formation is a major competing side reaction, particularly under strongly acidic conditions (pH < 3).[5][10]
-
Michael Addition Products: In syntheses involving α,β-unsaturated carbonyl compounds, Michael addition can compete with the desired cyclization, leading to the formation of acyclic adducts.[12] The choice of solvent can influence this, with protic polar solvents generally favoring pyrazole formation.[12]
-
Over-iodination: When performing iodination of the pyrazole ring, the high activation by electron-donating groups can make it susceptible to further iodination, leading to di- or tri-iodinated products.[13]
Q5: My crude product is a dark, oily mess, and purification is proving very difficult. What are some general tips for a cleaner reaction and easier work-up?
A "messy" reaction is often a sign of decomposition or multiple side reactions.
A5: Tips for a Cleaner Reaction and Simplified Purification:
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Inert Atmosphere: Some reactions, particularly those involving sensitive reagents or intermediates, may benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[14]
-
Proper Work-up: A thorough work-up procedure is crucial for removing catalysts, unreacted starting materials, and inorganic salts before attempting purification.[2] This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying the organic layer over an anhydrous salt like Na2SO4.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities.[2]
-
Acid-Base Extraction: If your product has acidic or basic properties, you may be able to use acid-base extraction to separate it from neutral impurities.
III. Reaction Monitoring and Optimization
Proactive monitoring and optimization are key to a successful synthesis.
Q6: How can I effectively monitor the progress of my pyrazole synthesis?
A6: Techniques for Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is a simple, fast, and inexpensive technique for monitoring the progress of a reaction.[2] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when you need to identify intermediates and byproducts, LC-MS is an invaluable tool. It provides information on both the retention time and the mass-to-charge ratio of the components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information, taking an NMR of a small aliquot of the reaction mixture can be very informative, especially for determining the ratio of regioisomers or identifying key intermediates.[12]
Q7: I'm looking to optimize my pyrazole synthesis. What are the key parameters I should focus on in a Design of Experiments (DoE) approach?
A7: Key Parameters for Optimization:
A Design of Experiments (DoE) approach can be a powerful way to systematically optimize your reaction conditions. The key parameters to investigate include:
-
Temperature: As discussed, this can have a significant impact on reaction rate and side product formation.
-
Concentration: The concentration of your reactants can influence reaction kinetics.
-
Catalyst Loading: The amount of catalyst used can affect the reaction rate and, in some cases, selectivity.
-
Stoichiometry of Reactants: Varying the ratio of your 1,3-dicarbonyl (or equivalent) to your hydrazine can impact the yield and purity of your product.
-
Solvent: As highlighted earlier, the choice of solvent can dramatically affect the outcome of the reaction.
IV. Experimental Protocols and Data
To provide a practical starting point, here is a general protocol for a Knorr pyrazole synthesis, along with a table summarizing typical reaction conditions.
General Protocol: Knorr Synthesis of a Pyrazolone from a β-Ketoester[1][4]
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1][4]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1][4]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1][4]
-
Monitoring: Monitor the reaction progress by TLC to confirm the consumption of the starting ketoester.[4]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[1][4]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes.[1]
-
Isolation and Purification: Collect the product by filtration using a Büchner funnel.[1][4] Rinse the collected solid with a small amount of water and allow it to air dry.[1][4]
Table 1: Summary of Reaction Conditions for Pyrazole Synthesis
| Synthesis Method | Starting Materials | Catalyst/Solvent | Temperature | Typical Yield | Reference |
| Knorr Synthesis | 1,3-Diketone, Hydrazine | Acetic Acid/Ethanol | Reflux | Good to Excellent | [15] |
| Paal-Knorr (Pyrrole) | 1,4-Diketone, Primary Amine | Acetic Acid | Room Temp to Reflux | Moderate to Good | [8] |
| From Hydrazones and Nitroolefins | N-Arylhydrazone, Nitroolefin | TFE/TFA | Varies | Moderate to High | [16] |
| From α,β-Unsaturated Ketones | Chalcone, Hydrazine | Copper Triflate/--INVALID-LINK-- | Varies | Good |
V. Visualizing the Workflow
To better understand the troubleshooting process, the following diagram illustrates a logical workflow for addressing low yield in pyrazole synthesis.
Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.
This guide provides a foundational framework for troubleshooting common issues in pyrazole synthesis. Remember that each reaction is unique, and a systematic, evidence-based approach to optimization will ultimately lead to the most successful outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 16. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 3,5-dibromo-1-methyl-1H-pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dibromo-1-methyl-1H-pyrazole derivatives. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during the synthesis, purification, storage, and application of these versatile compounds. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
The pyrazole core is a privileged scaffold in medicinal chemistry, but the introduction of halogen substituents, while synthetically useful, can introduce specific stability concerns.[1] The two bromine atoms on the this compound ring are excellent leaving groups, making the molecule highly amenable to nucleophilic substitution and cross-coupling reactions, but also potentially susceptible to degradation.[1] This guide will help you navigate these challenges.
Part 1: Troubleshooting Guide - Quick Solutions for Common Problems
This section addresses acute issues you may be facing in the lab. It is structured in a problem/solution format to help you quickly identify and resolve your specific challenge.
Diagram: General Troubleshooting Workflow
Below is a decision-tree to guide your troubleshooting process when you suspect compound instability.
Caption: General workflow for troubleshooting instability of pyrazole derivatives.
Part 2: Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions regarding the stability of this compound derivatives.
Q1: What are the primary degradation pathways for my this compound derivative?
A1: The primary degradation pathways are typically photodegradation, thermal degradation, and pH-mediated hydrolysis or ring cleavage.
-
Photodegradation: The Carbon-Bromine (C-Br) bond is susceptible to cleavage upon exposure to UV light, which can generate radical species. This is a common issue with halogenated aromatic compounds. Reactions involving N-Bromosuccinimide (NBS) are often photochemically initiated, highlighting the light-sensitivity of C-Br bonds.[2][3] We strongly recommend performing reactions in flasks wrapped in aluminum foil and storing compounds in amber vials.
-
Thermal Degradation: While the pyrazole ring itself is reasonably thermally stable, substituents can significantly lower the decomposition temperature.[4][5] Highly energetic groups (e.g., nitro groups) or sterically bulky substituents can introduce ring strain or create lower-energy decomposition pathways.[6][7] Always determine the thermal stability of a new derivative using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) if it will be subjected to high temperatures.
-
pH-Mediated Degradation: The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[8][9] The pyridine-like nitrogen (N2) can be protonated under acidic conditions, while the N-H of an unsubstituted pyrazole is acidic. While your core is N-methylated, other substituents may have acid/base properties. Extreme pH can catalyze hydrolysis of sensitive functional groups on your derivative or, in severe cases, lead to ring-opening. The stability of pyrazole complexes can be highly pH-dependent.[10]
Q2: My compound changes color from white to yellow/brown over time. Is it degrading and is it still usable?
A2: A color change is a strong indicator of degradation. This is often due to the formation of minute quantities of highly conjugated, colored byproducts, frequently arising from oxidation or photodegradation.
-
Causality: The initial degradation products can sometimes catalyze further decomposition. The yellow/brown color is often from polymeric materials or complex mixtures of small molecules.
-
Usability: We do not recommend using a discolored compound for quantitative biological assays, as the purity is compromised. The actual concentration of your active compound will be lower than expected, and the degradation products could be reactive or interfere with the assay. For synthetic purposes, you should first attempt to re-purify the material. If re-purification is successful (verified by LC-MS and NMR), it can be used immediately.
Q3: How should I store my this compound derivatives for maximum stability?
A3: Proper storage is critical. Based on the degradation pathways discussed, we have established a set of best practices summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (or -80°C for long-term) | Reduces the rate of all chemical reactions, minimizing thermal degradation. |
| Light | Amber vials or foil-wrapped containers | Prevents photodegradation, particularly C-Br bond cleavage.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. Displace air from the vial before sealing. |
| Physical Form | Solid / Neat Oil | Minimizes solvent-mediated degradation pathways. Solution-state stability is generally lower.[11] |
| Solvent (if in solution) | Anhydrous, aprotic solvents (e.g., Toluene, THF, Dioxane) | Avoids hydrolysis. Ensure solvents are degassed to remove oxygen. |
Q4: I'm performing a Suzuki coupling on the bromine positions. Why are my yields low and I'm seeing debromination?
A4: Low yields and protodebromination (replacement of Br with H) are common issues in cross-coupling reactions with dibrominated heterocycles.
-
Causality of Low Yields:
-
Catalyst Poisoning: The pyrazole nitrogen atoms can coordinate to the Palladium catalyst, inhibiting its activity. Using ligands that bind strongly to palladium (e.g., bulky phosphine ligands like SPhos or XPhos) can often overcome this.
-
Steric Hindrance: The N-methyl group and the adjacent bromine can create a sterically hindered environment around the C5 position, potentially slowing down the reaction compared to the C3 position.
-
-
Causality of Debromination:
-
This is often a side reaction in Pd-catalyzed couplings. It can occur via reductive elimination from a Pd-H species, which can form from various sources (e.g., impurities in reagents, side reactions with solvent).
-
Mitigation: Ensure all reagents and solvents are pure and anhydrous. Running the reaction under a strictly inert atmosphere is crucial. Sometimes, adding a mild, non-nucleophilic base can suppress this pathway.
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard Assay for Assessing Compound Stability in Aqueous Buffer
This protocol provides a framework to determine the stability of your derivative under typical biological assay conditions.
Objective: To quantify the degradation of a pyrazole derivative over time in a buffered aqueous solution using HPLC analysis.
Materials:
-
Your this compound derivative
-
DMSO (HPLC grade)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
HPLC system with a suitable C18 column
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other modifier suitable for your compound)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the assay buffer. The final DMSO concentration should be ≤1%. This is your T=0 sample.
-
Initial Analysis (T=0): Immediately inject 10 µL of the working solution onto the HPLC system.
-
Develop a gradient method (e.g., 5% to 95% ACN in water with 0.1% formic acid over 15 minutes) to resolve your parent compound from any potential impurities or degradants.
-
Record the peak area of your parent compound. This will be your 100% reference value.
-
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and inject it onto the HPLC. Record the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. Plot the % remaining vs. time to determine the stability profile and half-life (t½) in the assay buffer.
Diagram: Workflow for Stability Assessment
Caption: Step-by-step workflow for HPLC-based stability assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3,5-dibromo-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We provide in-depth, field-proven insights and validated protocols to ensure the successful and efficient production of your target compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of regioisomers after methylating 3,5-dibromo-1H-pyrazole. How can I improve the regioselectivity?
A1: This is a classic challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms.[1][2] To favor the formation of the desired 1-methyl isomer, consider the following:
-
Steric Hindrance: The choice of base and solvent can create a sterically hindered environment around one nitrogen, guiding the methyl group to the other. Using a bulkier base or a coordinating solvent can influence the position of the counterion, thereby directing alkylation.[2]
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity. Experiment with dropwise addition of the methylating agent at 0 °C or even lower temperatures.
-
Protecting Groups: While more complex, a strategy involving a removable protecting group on one nitrogen can ensure perfect regioselectivity.
Q2: After brominating 1-methyl-1H-pyrazole, I see significant amounts of monobrominated and tribrominated species in my crude NMR. What went wrong?
A2: This indicates an issue with reaction control. The pyrazole ring is activated towards electrophilic substitution, making multiple additions possible if conditions are not carefully managed.[3][4]
-
Stoichiometry: Ensure you are using a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). For dibromination, slightly more than 2.0 equivalents are typically required.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to moderate the reaction rate and prevent over-bromination.[5]
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period to maintain a low concentration in the reaction mixture.
Q3: What is the best general method for purifying crude this compound?
A3: For most common impurities (regioisomers, under/over-brominated products), silica gel column chromatography is the most effective method.[6] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity will typically resolve the desired product from its closely related impurities. For products that are solid, recrystallization from a suitable solvent like ethanol or a hexane/dichloromethane mixture can be effective if the impurity profile is not complex.
Q4: How can I distinguish between the desired this compound and the isomeric impurity 3,5-dibromo-1,2-dimethylpyrazolium salt via ¹H NMR?
A4: While the primary product is the N1-methylated pyrazole, over-methylation can lead to a quaternary salt. The key diagnostic signals in the ¹H NMR spectrum are:
-
This compound: You will see a singlet for the C4-H proton on the pyrazole ring and a singlet for the N-methyl group.
-
Isomeric Impurity: The N-methyl signal will likely be shifted downfield due to the positive charge on the nitrogen. The chemical shift of the C4-H proton will also be affected. Comparing the integration of the methyl signals to the aromatic proton signal can help quantify the impurity.
Troubleshooting Guide: From Synthesis to Pure Product
This section addresses specific experimental issues in a systematic way.
Issue 1: Low or No Yield
| Symptom | Potential Cause | Recommended Solution |
| TLC analysis shows only starting material. | Inactive Reagents: The methylating agent (e.g., methyl iodide) may have degraded, or the base (e.g., NaH) may be passivated. | Use freshly opened or properly stored reagents. For NaH, wash with dry hexanes to remove the mineral oil coating before use. |
| Insufficient Activation: The base used may not be strong enough to fully deprotonate the pyrazole N-H. | Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide.[7] | |
| Reaction stalls; a mixture of starting material and product is observed. | Poor Solubility: The pyrazole salt intermediate may have precipitated from the solvent, halting the reaction. | Change to a more suitable solvent that can better solvate the intermediate, such as DMF or THF.[7] |
| Temperature Too Low: The activation energy for the reaction is not being met. | Allow the reaction to warm to room temperature or gently heat after the initial addition of the electrophile. Monitor closely by TLC. | |
| Product loss during workup. | Product is water-soluble: The product may have some solubility in the aqueous phase, especially if it is protonated. | Ensure the aqueous phase is neutralized or slightly basic before extraction. Use a more polar organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions. |
Issue 2: Persistent Impurities After Purification
| Symptom | Potential Cause | Recommended Solution |
| Co-elution during column chromatography. | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating compounds with similar Rf values. | Screen different solvent systems (e.g., Toluene/Ethyl Acetate, Dichloromethane/Methanol). Using a very slow gradient or isocratic elution with the optimal solvent mixture can improve separation. |
| A yellow or red color persists in the final product. | Hydrazine-related byproducts: If the synthesis route involves hydrazines, colored impurities can form.[8] | A silica plug filtration, washing with a non-polar solvent like toluene to remove the color before eluting the product with a more polar solvent, can be effective.[8] |
| NMR shows residual solvent. | Inefficient drying: The product was not dried under vacuum for a sufficient amount of time or at a high enough temperature. | Dry the sample under high vacuum for an extended period. If the solvent has a high boiling point (like DMF), consider an aqueous workup followed by extraction with a lower-boiling solvent, or lyophilization if the product is stable. |
Troubleshooting Workflow
Here is a logical decision tree to guide your troubleshooting process when the reaction outcome is not as expected.
Caption: Troubleshooting Decision Tree for Synthesis.
Analytical & Purification Protocols
Accurate analysis is critical for diagnosing issues and confirming the purity of the final product.
Analytical Characterization
The primary techniques for characterizing this compound and its impurities are NMR and Mass Spectrometry.
Table 1: Representative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Product) | ~6.4 (s, 1H, C4-H), ~3.9 (s, 3H, N-CH₃) | ~130 (C3), ~120 (C5), ~100 (C4), ~40 (N-CH₃) |
| 3,5-dibromo-1H-pyrazole (Starting Material) | ~6.5 (s, 1H, C4-H), ~12.0 (br s, 1H, N-H) | ~125 (C3/C5), ~98 (C4) |
| 3-bromo-1-methyl-1H-pyrazole (Impurity) | ~7.5 (d, 1H), ~6.2 (d, 1H), ~3.8 (s, 3H) | Varies significantly from dibromo-product |
| 3,4,5-tribromo-1-methyl-1H-pyrazole (Impurity) | ~4.0 (s, 3H, N-CH₃) (No C-H on ring) | Varies significantly from dibromo-product |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Always compare with a reference standard or literature data if available.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with ~1:2:1 ratio).
-
Expected M/z for C₄H₄Br₂N₂: ~238, 240, 242.[9]
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying the crude product.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry load."
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dry load to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system. The desired product is typically less polar than the unreacted 3,5-dibromo-1H-pyrazole but more polar than some non-polar byproducts.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the product and then any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Synthesis & Impurity Formation Pathway
The following diagram illustrates the methylation of 3,5-dibromo-1H-pyrazole, highlighting the formation of the desired product and the main regioisomeric impurity.
Caption: Formation of Regioisomers during Methylation.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. This compound | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3,5-dibromo-1-methyl-1H-pyrazole
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within drug discovery and materials science. The pyrazole core, a privileged scaffold in numerous biologically active compounds, often requires precise functionalization to modulate its properties.[1][2] The commercially available building block, 3,5-dibromo-1-methyl-1H-pyrazole, presents two reactive handles for such modifications. Its bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl moieties.[1]
Among the most powerful tools for this transformation are the Suzuki-Miyaura and Stille cross-coupling reactions.[3][4] Both are pillars of synthetic chemistry, yet they operate on distinct principles, offering a unique balance of advantages and disadvantages. This guide provides an in-depth, data-driven comparison of these two methods for the derivatization of this compound, designed to help researchers make informed, application-specific decisions.
Mechanistic Foundations: A Tale of Two Metals
At their core, both the Suzuki and Stille reactions follow a similar, well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6][7] The cycle universally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The critical distinction lies in the nature of the organometallic reagent used in the transmetalation step.
The Suzuki-Miyaura Coupling: Boron's Benign Power
The Suzuki coupling employs organoboron reagents, typically boronic acids or their ester derivatives.[8] A crucial feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[9]
The Stille Coupling: Tin's Tolerant Nature
The Stille reaction utilizes organostannanes (organotin compounds).[10] A key advantage is that these reagents are generally stable to air and moisture and do not require activation by a base, allowing the reaction to proceed under neutral or milder conditions.[3][11][12] This inherent stability and tolerance to a vast array of functional groups make the Stille coupling exceptionally robust.[11][13]
Performance Comparison: A Researcher's Decision Matrix
The choice between Suzuki and Stille coupling for functionalizing this compound hinges on a trade-off between safety, scope, and reaction robustness.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Reagent Toxicity | Generally low toxicity; considered "greener".[3] | High toxicity of organotin reagents requires careful handling and disposal.[3][10][14][15][16][17][18] |
| Byproducts | Boron-based, often water-soluble and easily removed.[3] | Tin-based, often difficult to completely remove from the final product.[3] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (e.g., protodeboronation).[19] More stable derivatives like MIDA boronates are available.[20] | Generally very stable to air and moisture.[10][11][12][19] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3][8] | Often proceeds under neutral conditions, avoiding base-labile functional groups.[3] |
| Functional Group Tolerance | Broad, but can be limited by sensitivity to the required base.[3] | Excellent and exceptionally broad functional group tolerance.[3][11][12][13] |
| Performance with Heterocycles | Highly effective with modern catalysts, but can be challenging with certain coordinating heterocycles.[21][22] | Often provides superior yields for challenging substrates, including those with coordinating groups like pyridines or furans.[23][24] |
Experimental Protocols & Workflow
The following protocols are representative methodologies for the mono-arylation of this compound. Note that selective mono-coupling is often achievable over di-coupling by controlling stoichiometry (using a slight excess of the pyrazole substrate).
Protocol 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-bromo-1-methyl-5-(phenyl)-1H-pyrazole.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.2 equiv.), phenylboronic acid (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a palladium catalyst system such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should create a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the resulting mixture to 90-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS for the consumption of the boronic acid.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Stille Coupling
Objective: Synthesis of 3-bromo-1-methyl-5-(phenyl)-1H-pyrazole.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.2 equiv.), tributyl(phenyl)stannane (1.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent such as toluene or DMF. The total solvent volume should create a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the mixture to 100-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS for the consumption of the stannane.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate. To remove the bulk of the tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours, which precipitates tributyltin fluoride. Filter the resulting slurry through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Note: Complete removal of residual tin compounds can be challenging and may require careful optimization of the chromatographic conditions.
Senior Application Scientist's Recommendation
For the functionalization of this compound, the Suzuki-Miyaura coupling should be the default, first-choice methodology. The significantly lower toxicity of organoboron reagents and their byproducts aligns with modern principles of green chemistry and simplifies product purification.[3] The wide commercial availability of diverse boronic acids and the development of highly active catalyst systems capable of coupling heteroaryl halides make it a versatile and powerful option for nearly all research and development applications.[21][22][25][26]
The Stille coupling, however, remains an invaluable and indispensable tool for specific, challenging scenarios. Its primary advantage is its exceptional functional group tolerance, stemming from the ability to run under neutral conditions.[3][11][12][13] Therefore, the Stille reaction should be considered when:
-
The coupling partners contain base-sensitive functional groups that are incompatible with Suzuki conditions.
-
The Suzuki reaction fails to provide satisfactory yields, particularly with sterically hindered substrates or certain complex heterocycles that may inhibit the Suzuki catalyst.[23][24]
-
The required organoboron reagent is unstable or inaccessible, whereas the corresponding organostannane is readily available or easily synthesized.[10]
Ultimately, the decision is a strategic one. While the Suzuki coupling offers a safer and more practical route for routine synthesis and library generation, the Stille coupling provides a robust, powerful alternative for overcoming specific synthetic hurdles where its superior tolerance and reliability justify the significant handling precautions and purification challenges associated with its toxic organotin reagents.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. toxicfreefuture.org [toxicfreefuture.org]
- 16. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 18. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of ¹H NMR Data for 3,5-dibromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison for the validation of ¹H Nuclear Magnetic Resonance (NMR) data for the key synthetic intermediate, 3,5-dibromo-1-methyl-1H-pyrazole. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with practical insights, ensuring a robust and reliable validation process.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering a rapid and non-destructive method to probe the molecular structure of a compound.[1] By analyzing the chemical environment of protons, we can deduce crucial information about the connectivity of atoms, the electronic nature of functional groups, and the stereochemistry of a molecule. For a compound like this compound, ¹H NMR provides a definitive fingerprint, allowing for its unequivocal identification and the detection of any impurities.
Predicted ¹H NMR Spectral Data for this compound
While a publicly available experimental spectrum for this compound is not readily found in the literature, we can reliably predict the expected ¹H NMR data based on established substituent effects on the pyrazole ring. The pyrazole ring system has been extensively studied, and the influence of various substituents on proton chemical shifts is well-documented.[2]
The structure of this compound features two key proton environments: the methyl group attached to the nitrogen at position 1 (N-CH₃) and the proton at position 4 of the pyrazole ring (H-4).
Based on analogous structures and substituent additivity rules, the following ¹H NMR data are predicted:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H |
| H-4 | 6.3 - 6.5 | Singlet (s) | 1H |
Causality behind the Predicted Chemical Shifts:
-
N-CH₃ Signal: The methyl group is directly attached to a nitrogen atom within an aromatic heterocyclic ring. This environment typically results in a chemical shift in the range of 3.7-4.2 ppm. The electron-withdrawing nature of the adjacent bromine atoms and the pyrazole ring itself contributes to the deshielding of these protons, shifting them downfield. For comparison, the N-methyl protons in 1-methyl-pyrazole resonate at approximately 3.86 ppm.[3]
-
H-4 Signal: The proton at the C-4 position of the pyrazole ring is influenced by the two adjacent bromine atoms. Bromine, being an electronegative halogen, exerts a deshielding effect. In the parent 3,5-dibromo-1H-pyrazole, the C-4 proton appears around 6.4 ppm. The addition of the methyl group at the N-1 position is expected to have a minor electronic effect on the C-4 proton, likely causing a slight upfield or downfield shift within the predicted range.
Experimental Protocol for ¹H NMR Data Acquisition and Validation
To ensure the integrity and reproducibility of the ¹H NMR data, a systematic and well-documented experimental protocol is essential. The following step-by-step methodology is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent of high purity (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters to record include:
-
Pulse sequence
-
Acquisition time
-
Relaxation delay
-
Number of scans
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the different types of protons.
-
Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for all observed signals.
4. Data Validation Workflow:
The following diagram illustrates a self-validating workflow for the confirmation of the this compound structure using ¹H NMR.
Caption: Workflow for the validation of this compound using ¹H NMR.
Identification of Potential Impurities
A crucial aspect of data validation is the identification of signals that do not correspond to the target molecule. These can arise from starting materials, by-products, or residual solvents. The synthesis of this compound typically involves the N-methylation of 3,5-dibromo-1H-pyrazole.[4]
Potential Impurities and their Expected ¹H NMR Signals:
| Impurity | Structure | Expected ¹H NMR Signal(s) (ppm) | Notes |
| 3,5-dibromo-1H-pyrazole | ~6.4 (s, 1H, H-4), broad NH signal | Unreacted starting material. | |
| 3-bromo-1-methyl-1H-pyrazole | ~6.2 (d, 1H, H-4), ~7.4 (d, 1H, H-5), ~3.8 (s, 3H, N-CH₃) | Incomplete bromination product. | |
| 5-bromo-1-methyl-1H-pyrazole | ~6.2 (d, 1H, H-4), ~7.4 (d, 1H, H-3), ~3.8 (s, 3H, N-CH₃) | Incomplete bromination product. | |
| N,N-Dimethylformamide (DMF) | ~2.9 (s, 3H), ~2.7 (s, 3H), ~8.0 (s, 1H) | Common solvent for methylation reactions.[5] | |
| Methyl Iodide | ~2.2 (s, 3H) | Common methylating agent.[6] |
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive validation strategy often involves orthogonal analytical techniques to provide corroborating evidence of structure and purity.
| Technique | Principle | Expected Outcome for this compound | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Measures the chemical environment of carbon atoms. | Expected signals for the N-CH₃ carbon, and the three distinct pyrazole ring carbons. | Provides complementary structural information to ¹H NMR. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | A molecular ion peak corresponding to the exact mass of C₄H₄Br₂N₂. Characteristic isotopic pattern for two bromine atoms. | Highly sensitive, provides accurate molecular weight and elemental composition. | Does not provide detailed structural connectivity information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | A single major peak for the pure compound, with retention time characteristic of its polarity. | Excellent for purity assessment and quantification. | Does not provide structural information directly. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Characteristic absorption bands for C-H, C=N, and C-Br bonds. | Provides information about the functional groups present. | Can be less specific for complex molecules with many similar bonds. |
Logical Relationship of Analytical Techniques:
The following diagram illustrates how these techniques can be used in a complementary fashion for a thorough validation.
Caption: Complementary analytical techniques for the validation of this compound.
Conclusion
The validation of ¹H NMR data for this compound is a critical step in ensuring the quality and reliability of research and development outcomes. By combining a thorough understanding of predicted spectral data, a rigorous experimental protocol, and the use of complementary analytical techniques, researchers can confidently confirm the structure and purity of this important synthetic intermediate. This guide provides a comprehensive framework to achieve this, grounded in established scientific principles and best practices.
References
- 1. 3,5-Dibromo-1H-pyrazole(67460-86-0) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]
- 4. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3,5-Dibromo-1-methyl-1H-pyrazole and 3,5-Dichloro-1-methyl-1H-pyrazole
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated pyrazoles serve as pivotal building blocks for the synthesis of complex molecular architectures. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for a variety of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct synthons: 3,5-dibromo-1-methyl-1H-pyrazole and 3,5-dichloro-1-methyl-1H-pyrazole.
For researchers, scientists, and drug development professionals, the choice between a brominated and a chlorinated scaffold is often a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This document aims to elucidate the nuances of their reactivity in key synthetic transformations, supported by established chemical principles and illustrative experimental data. We will delve into the mechanistic underpinnings that govern their differential reactivity and provide practical, field-proven protocols to guide your experimental design.
Fundamental Principles of Reactivity: C-Br vs. C-Cl Bonds
The divergent reactivity of the bromo- and chloro-substituted pyrazoles is primarily dictated by the inherent properties of the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond, with bond dissociation energies of approximately 285 kJ/mol and 327 kJ/mol, respectively. This fundamental difference in bond strength is a key determinant in reactions where cleavage of the C-X bond is the rate-determining step, such as in many transition-metal-catalyzed cross-coupling reactions.
Furthermore, the greater polarizability of bromine compared to chlorine can influence the interaction of the substrate with catalytic species. Conversely, the higher electronegativity of chlorine can render the adjacent carbon atom more electrophilic, a factor that can be significant in nucleophilic aromatic substitution reactions.
Comparative Reactivity in Key Transformations
We will now explore the comparative reactivity of this compound and 3,5-dichloro-1-methyl-1H-pyrazole in four critical classes of synthetic reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
-
-
Nucleophilic Aromatic Substitution (SNAr)
-
Lithiation and Subsequent Electrophilic Quench
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. In this context, the choice of the halogen on the pyrazole core has profound implications for reaction outcomes.
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The generally accepted catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide. This step is typically the rate-determining step and is highly dependent on the C-X bond strength.
Causality of Experimental Choice: Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this compound is expected to undergo oxidative addition more readily than its dichloro counterpart. This translates to milder reaction conditions (lower temperatures, shorter reaction times) and often higher yields for the dibromo substrate. For the less reactive 3,5-dichloro-1-methyl-1H-pyrazole, more forcing conditions or the use of more electron-rich and bulky phosphine ligands are often necessary to facilitate the challenging oxidative addition step.[1][2]
Predicted Comparative Performance in Monosubstitution Suzuki Coupling:
| Feature | This compound | 3,5-Dichloro-1-methyl-1H-pyrazole |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 1-4 hours | 6-24 hours |
| Predicted Yield | 85-95% | 60-75% |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Requires more active catalysts (e.g., with bulky, electron-rich ligands like XPhos) |
Experimental Protocol: Suzuki-Miyaura Monocoupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 3,5-dihalo-1-methyl-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a solvent mixture, typically dioxane/water (4:1, 5 mL).
-
Purge the flask with argon for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand if necessary.
-
Heat the reaction mixture at the desired temperature with stirring.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, a crucial transformation for the synthesis of conjugated systems. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is a key step.
Causality of Experimental Choice: The higher reactivity of the C-Br bond in this compound facilitates the Sonogashira coupling under milder conditions compared to the dichloro analogue.[3][4] Copper-free conditions, which can be beneficial for sensitive substrates, are more readily employed with the dibromo compound. The dichloro substrate will likely require higher temperatures and potentially a copper co-catalyst to achieve reasonable reaction rates.
Predicted Comparative Performance in Monosubstitution Sonogashira Coupling:
| Feature | This compound | 3,5-Dichloro-1-methyl-1H-pyrazole |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room Temp. to 60 °C | 60-100 °C |
| Typical Reaction Time | 2-6 hours | 12-24 hours |
| Predicted Yield | 80-90% | 50-65% |
| Co-catalyst | Can often be performed copper-free | Often requires a copper(I) co-catalyst |
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5] The reactivity trend generally follows that of other palladium-catalyzed cross-coupling reactions, with aryl bromides being more reactive than aryl chlorides.[6]
Causality of Experimental Choice: For the amination of 3,5-dihalo-1-methyl-1H-pyrazoles, the dibromo derivative is expected to react more readily, allowing for the use of a broader range of amines and milder bases. The less reactive dichloro compound will likely necessitate the use of stronger bases (e.g., NaOtBu or LHMDS) and more sophisticated ligand systems to achieve efficient coupling.[7][8]
Predicted Comparative Performance in Monosubstitution Buchwald-Hartwig Amination:
| Feature | This compound | 3,5-Dichloro-1-methyl-1H-pyrazole |
| Relative Reactivity | Higher | Lower |
| Typical Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Typical Ligand | Standard ligands (e.g., BINAP) | Bulky, electron-rich ligands (e.g., RuPhos) |
| Predicted Yield | 75-90% | 55-70% |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on electron-rich aromatic systems like pyrazole is generally challenging. The reaction proceeds via a Meisenheimer complex, and its stability is crucial for the reaction to occur.[9][10] The presence of strong electron-withdrawing groups on the ring is typically required to activate the substrate towards nucleophilic attack.
Causality of Experimental Choice: While the pyrazole ring itself is not strongly activated, the electronegativity of the halogen substituents does play a role. Chlorine is more electronegative than bromine, which should make the carbon to which it is attached slightly more electrophilic. However, the leaving group ability is also a critical factor, with bromide generally being a better leaving group than chloride in SNAr reactions on electron-rich systems. For these specific substrates, SNAr is expected to be difficult and require harsh conditions for both. The slightly higher electrophilicity at the carbon bearing the chlorine might be counteracted by the better leaving group ability of bromide. Therefore, the reactivity is predicted to be comparable and generally low for both compounds.
Predicted Comparative Performance in SNAr:
| Feature | This compound | 3,5-Dichloro-1-methyl-1H-pyrazole |
| Relative Reactivity | Low, comparable to dichloro | Low, comparable to dibromo |
| Required Conditions | High temperatures, strong nucleophiles | High temperatures, strong nucleophiles |
| Predicted Yield | Low to moderate | Low to moderate |
Lithiation and Subsequent Electrophilic Quench
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful methods for the functionalization of aromatic rings. In the case of 1-methylpyrazole, lithiation can occur either at the methyl group or at the C5 position, depending on the reaction conditions.[11][12] For the dihalogenated derivatives, halogen-metal exchange is a likely pathway.
Causality of Experimental Choice: Halogen-metal exchange with organolithium reagents is generally faster for bromine than for chlorine. This is due to the greater polarizability of the C-Br bond and the better ability of bromine to coordinate with the lithium reagent. Therefore, this compound is expected to undergo lithiation more readily and at lower temperatures than the dichloro analogue. This allows for greater control and potentially higher yields of the desired functionalized product after quenching with an electrophile.
Predicted Comparative Performance in Lithiation-Quench:
| Feature | This compound | 3,5-Dichloro-1-methyl-1H-pyrazole |
| Relative Reactivity | Higher | Lower |
| Typical Temperature | -78 °C | -78 °C to -40 °C |
| Predicted Yield | Good to excellent | Moderate to good |
| Selectivity | High for halogen-metal exchange | Potential for competing side reactions |
Experimental Protocol: Lithiation and Electrophilic Quench
Caption: Generalized workflow for a lithiation and electrophilic quench reaction.
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask equipped with a thermometer, argon inlet, and dropping funnel, add a solution of the 3,5-dihalo-1-methyl-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the desired electrophile (1.2 mmol) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Conclusion
The choice between this compound and 3,5-dichloro-1-methyl-1H-pyrazole is a strategic one that should be guided by the specific chemical transformation being targeted.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), this compound is the superior substrate , offering higher reactivity, milder reaction conditions, and generally better yields.
-
For nucleophilic aromatic substitution, both substrates are challenging , and the choice may depend on the specific nucleophile and reaction conditions, with no clear general advantage for either.
-
For functionalization via lithiation and electrophilic quench, this compound is more reactive , allowing for more efficient and selective transformations.
This guide provides a framework for understanding the reactivity of these important building blocks. It is our hope that the insights and protocols presented herein will empower researchers to make informed decisions and accelerate their synthetic endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Pyrazole-Based Anticancer Agents: A Guide to Derivatives of the 3,5-Dibromo-1H-Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of anticancer agents derived from the pyrazole scaffold, with a particular focus on the synthetic utility of the 3,5-dibromo-1H-pyrazole core. While direct comparative studies on a homologous series of 3,5-dibromo-1-methyl-1H-pyrazole derivatives are not extensively documented in publicly available literature, this guide will synthesize data from multiple sources to compare various pyrazole derivatives, highlighting structure-activity relationships (SAR) and their performance against established cancer cell lines and alternative therapies.
Introduction: The Pyrazole Scaffold in Oncology
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer properties.[1][2] Several commercially available anticancer drugs, such as Crizotinib and Encorafenib, feature a pyrazole core, underscoring its clinical significance.[3][4] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[1][5]
The 3,5-dibromo-1H-pyrazole moiety, in particular, serves as a highly versatile synthetic intermediate.[5] The two bromine atoms are excellent leaving groups, facilitating palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[5] This allows for the strategic introduction of diverse aryl, heteroaryl, or alkynyl groups to build extensive libraries of novel compounds for anticancer screening.[5] Methylation at the N1 position, creating the this compound core, further modifies the compound's properties and serves as a foundation for more complex derivatives.
Comparative Efficacy of Pyrazole Derivatives
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of their substituents. Many derivatives exert their effects by inhibiting key proteins in cancer signaling pathways, such as protein kinases.
Mechanism of Action: Targeting Kinase Signaling
A predominant mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[2]
-
EGFR and VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy. Several studies have identified pyrazole derivatives as potent inhibitors of both EGFR and VEGFR tyrosine kinases.[6][7][8] For instance, certain fused pyrazole derivatives have shown EGFR inhibitory activity with IC50 values as low as 0.06 µM, significantly more potent than the reference drug erlotinib in specific assays.[6][8] The pyrazole core often acts as a hinge-binding motif, interacting with key amino acid residues like Met769 in the ATP-binding pocket of EGFR.[7]
-
Other Kinase Targets: Beyond EGFR/VEGFR, pyrazole derivatives have been designed to inhibit other kinases like Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and ERK, a key component of the MAPK signaling pathway.[2][9] Inhibition of these targets can lead to cell cycle arrest and apoptosis.[2][9]
The diagram below illustrates a generalized workflow for screening and characterizing pyrazole derivatives as kinase inhibitors.
Caption: General workflow for the development of pyrazole-based kinase inhibitors.
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the cytotoxic potential of different compounds. The table below synthesizes IC50 data for various pyrazole derivatives against common cancer cell lines from multiple studies. It is important to note that direct comparison should be approached with caution due to variations in experimental conditions (e.g., incubation times, cell line passage number).
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source(s) |
| Fused Pyrazole (Compound 9) | HEPG2 (Liver) | 0.31 | Erlotinib | 10.6 | [6] |
| Pyrazole-Thiadiazole (6g) | A549 (Lung) | 1.54 | - | - | [10] |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 | [11] |
| Pyrazole-Indole Hybrid (7a) | MCF-7 (Breast) | 10.6 | Doxorubicin | 64.8 | [11] |
| 1,3,5-Trisubstituted Pyrazole (10d) | MCF-7 (Breast) | 3.90 | Doxorubicin | >50 (approx.) | [9] |
| Dihydro-Pyrazole (3f) | MDA-MB-468 (Breast) | 6.45 (48h) | Paclitaxel | 25.19 (48h) | [12][13] |
| Indolo-Pyrazole (6c) | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | - | [14] |
Analysis of Structure-Activity Relationships (SAR): From the available data, several SAR trends can be inferred:
-
Fused Ring Systems: Fusing the pyrazole with other heterocyclic systems, such as pyrimidines or pyrans, can significantly enhance potency, often by providing additional interaction points with the target enzyme.[6][7]
-
Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core are critical. Electron-withdrawing or -donating groups can modulate the electronic properties of the entire molecule, affecting target binding affinity.
-
Molecular Hybridization: Combining the pyrazole scaffold with other known pharmacophores (e.g., indole, thiadiazole) is a successful strategy for developing novel agents with enhanced activity.[10][11]
Apoptosis and Cell Cycle Arrest: Downstream Effects
Potent pyrazole derivatives often induce programmed cell death (apoptosis) and/or cause cells to arrest at specific phases of the cell cycle.
One study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives found that the most active compound (3f) induced apoptosis in triple-negative breast cancer cells (MDA-MB-468).[12][13] This process was linked to an increase in intracellular Reactive Oxygen Species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[12][13] Furthermore, the compound was shown to arrest the cell cycle in the S phase, indicating an interference with DNA replication.[12]
The diagram below illustrates a simplified intrinsic apoptosis pathway that can be triggered by pyrazole derivatives.
Caption: Simplified intrinsic apoptosis pathway induced by pyrazole derivatives.
Experimental Protocols
To ensure reproducibility and validity, the following are detailed step-by-step methodologies for key assays used in the evaluation of these compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds.
-
Controls: Include wells with untreated cells (negative control), vehicle-only (e.g., 0.1% DMSO), and a known anticancer drug like doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Gating:
-
Annexin V (-) / PI (-) population: Live cells
-
Annexin V (+) / PI (-) population: Early apoptotic cells
-
Annexin V (+) / PI (+) population: Late apoptotic/necrotic cells
-
-
Conclusion and Future Directions
Derivatives based on the pyrazole scaffold represent a highly promising class of anticancer agents. The 3,5-dibromo-1H-pyrazole core is a valuable starting material, enabling extensive chemical modifications to explore structure-activity relationships. The most effective derivatives often function as kinase inhibitors, targeting critical pathways like EGFR and VEGFR, and are capable of inducing apoptosis and cell cycle arrest in cancer cells.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a focused library of 3,5-disubstituted-1-methyl-1H-pyrazole derivatives to precisely map the impact of various functional groups on efficacy and selectivity.
-
Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to better understand their mechanisms and potential off-target effects.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo development.
By continuing to explore the chemical versatility of the pyrazole scaffold, the scientific community can develop more selective and potent anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Reaction Mechanism of 3,5-dibromo-1-methyl-1H-pyrazole
For the discerning researcher in drug development and synthetic chemistry, understanding the intricate dance of atoms in a reaction is not merely an academic exercise; it is the cornerstone of process optimization, impurity profiling, and the rational design of novel molecular entities. The pyrazole scaffold, a privileged structure in medicinal chemistry, often requires precise functionalization. The commercially available 3,5-dibromo-1-methyl-1H-pyrazole serves as a versatile building block, yet its reactivity can be multifaceted. This guide provides a comprehensive framework for elucidating the mechanism of a specific, yet illustrative, reaction of this substrate, moving beyond simple product identification to a profound understanding of the reaction pathway.
Here, we will explore the validation of a hypothesized "halogen dance" reaction, a fascinating and synthetically useful transformation, and compare it against other plausible mechanistic pathways. Our approach is grounded in experimental evidence and is designed to be a self-validating system of inquiry.
The Subject of Our Investigation: A Hypothesized Halogen Dance Reaction
The reaction we will investigate is the base-mediated isomerization of this compound to a 3,4-dibromo- or 4,5-dibromo- intermediate, which is then trapped by an electrophile. This type of halogen migration is known as a halogen dance reaction.[1][2]
Hypothesized Mechanism: Base-Catalyzed Halogen Dance
Our primary hypothesis is that a strong, non-nucleophilic base initiates a "halogen dance" rearrangement. This mechanism is proposed to proceed through the following steps:
-
Initial Deprotonation: A strong base, such as Lithium Diisopropylamide (LDA), deprotonates the C4 position of the pyrazole ring, forming a carbanionic intermediate.
-
Halogen Migration: The bromine atom at the C3 or C5 position migrates to the C4 position. This is the key "dance" step.
-
Reprotonation/Electrophilic Quench: The resulting lithiated pyrazole at the C3 or C5 position is then quenched with an electrophile (e.g., H₂O, D₂O, or an alkyl halide).
This proposed mechanism is visualized in the diagram below:
Caption: Proposed mechanism for the base-catalyzed halogen dance of this compound.
Alternative Mechanistic Pathways
To rigorously validate our hypothesized mechanism, we must consider and experimentally exclude other plausible reaction pathways.
Alternative 1: Direct C4 Metalation
A simpler mechanism could involve direct deprotonation at the C4 position by a strong base, followed by reaction with an electrophile, without any halogen migration. This is a common pathway for the functionalization of heterocyles.
Alternative 2: Metal-Halogen Exchange
With organolithium reagents like n-butyllithium, a metal-halogen exchange at one of the bromine-bearing carbons (C3 or C5) is a distinct possibility.[3] The resulting lithiated pyrazole could then either react directly with an electrophile or undergo rearrangement.
The following diagram illustrates these alternative pathways:
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-dibromo-1-methyl-1H-pyrazole
Disclaimer: This guide is intended to provide comprehensive information for the proper disposal of 3,5-dibromo-1-methyl-1H-pyrazole based on available safety data and regulatory standards. However, a complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, the information provided herein is based on the known hazards of the compound and general best practices for the disposal of halogenated heterocyclic compounds. Always consult your institution's specific safety and disposal protocols and, if available, the SDS for any chemical before handling.
Introduction
This compound is a halogenated heterocyclic compound utilized in various research and development applications, including the synthesis of novel pharmaceutical and agrochemical products. As with any chemical reagent, responsible management of its waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Improper disposal can lead to hazardous exposures, environmental contamination, and significant legal and financial repercussions.
This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. By adhering to these protocols, you can ensure a safe and compliant research environment.
Part 1: Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, it is crucial to understand its hazard profile and take the necessary safety precautions.
Hazard Profile of this compound
This compound is classified with several hazards that necessitate careful handling.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07_Harmful | Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | GHS07_Harmful | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | GHS07_Harmful | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | GHS07_Harmful | Warning | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or potential dust/aerosol generation. | Minimizes inhalation of harmful vapors or particulates. |
Always inspect your PPE for any signs of damage before use.
Engineering Controls for Safe Handling
Engineering controls are the primary means of minimizing exposure. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that a fully functional eyewash station and safety shower are readily accessible in case of an emergency.[4]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a critical step in the disposal process. This compound should be classified as a halogenated organic hazardous waste. It is imperative to segregate it from other waste streams to prevent potentially dangerous reactions.
Caption: Waste segregation workflow for this compound.
Containment and Labeling
Collect waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, relevant hazard pictograms, and the date when the first drop of waste was added (the accumulation start date). This is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[6]
On-site Accumulation and Storage
Store the sealed hazardous waste container in a designated and secure area within the laboratory.[3] This area should be well-ventilated and away from incompatible materials. Secondary containment is highly recommended to prevent the spread of material in case of a leak.
Arranging for Final Disposal
Once the container is full or the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3] Remember that under RCRA, the generator of the waste is responsible for it from "cradle-to-grave," ensuring its proper management until its final disposal.[6][7]
Part 3: Emergency Procedures for Spills and Decontamination
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spill Cleanup Protocol
For small, manageable spills:
-
Alert personnel in the immediate area.
-
Don the appropriate PPE as listed in Part 1.2.
-
Contain the spill using a non-combustible absorbent material such as sand, vermiculite, or earth.[3][8]
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report the spill to your supervisor and your institution's EHS office.
Large Spill Response
For large spills, or any spill that you are not comfortable cleaning up:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS or emergency response team.
-
Provide them with the name of the chemical and any other relevant information.
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Decontamination of Equipment and Glassware
Any laboratory equipment or glassware that has come into contact with this compound must be decontaminated. The initial rinsate from cleaning should be collected and disposed of as hazardous waste.[3] Subsequent rinses can typically be disposed of down the drain, but consult your institutional guidelines.
Disposal of Empty Containers
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3] The first rinsate must be collected and disposed of as hazardous waste.[3] After the triple-rinse and air-drying, deface the original label, and the container may then be disposed of in the regular trash or recycled, depending on your institution's policies.
Part 4: Regulatory Framework and Best Practices
Adherence to federal and institutional regulations is non-negotiable.
Key Regulations (EPA and OSHA)
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[9][10] These regulations establish a "cradle-to-grave" system for managing hazardous waste.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations are in place to ensure worker safety.[6] The Hazard Communication Standard requires that workers are informed about the hazards of the chemicals they work with.[11]
The Importance of a Chemical Hygiene Plan
As required by OSHA, every laboratory must have a Chemical Hygiene Plan.[6] This plan should include specific standard operating procedures for the safe handling and disposal of hazardous chemicals like this compound.
Conclusion
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, the consistent use of appropriate PPE, and strict adherence to established protocols and regulations. By implementing the procedures outlined in this guide, you can mitigate the risks associated with this chemical, ensuring the safety of yourself and your colleagues, and protecting the environment. A proactive and informed approach to chemical waste management is fundamental to responsible scientific practice.
References
- 1. This compound | 1361019-05-7 [sigmaaldrich.com]
- 2. This compound | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. media.graphassets.com [media.graphassets.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. resources.duralabel.com [resources.duralabel.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
